1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Description
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Propriétés
IUPAC Name |
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6-4(3-7-6)5(9)8(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFJFZAMPBIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=N1)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Synthesis Mechanism of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: A Comprehensive Technical Guide
Executive Summary
The photochemical valence isomerization of pyrimidinones into their highly strained Dewar isomers represents a critical transformation in both synthetic organic photochemistry and photobiology (particularly concerning DNA damage and repair mechanisms)[1][2]. This technical guide provides an in-depth analysis of the synthesis of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one , the Dewar valence isomer of 2,3-dimethylpyrimidin-4(3H)-one. By dissecting the orbital symmetry, structural thermodynamics, and rigorous experimental controls required to isolate this metastable bicyclic framework, this whitepaper serves as an authoritative resource for researchers and drug development professionals investigating strained heterocyclic scaffolds and pyrimidine photolesions.
Mechanistic Causality: The 4π Electrocyclic Valence Isomerization
The formation of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is driven by the photo-induced structural reorganization of the 2,3-dimethylpyrimidin-4(3H)-one ground state. Understanding the atom-to-atom mapping is crucial for predicting the stereoelectronic outcome of the reaction.
Atom Mapping and Orbital Symmetry
In the ground state ( S0 ), 2,3-dimethylpyrimidin-4(3H)-one features a conjugated 2-azabutadiene moiety comprising the C2=N1−C6=C5 atoms. Upon irradiation with ultraviolet light (typically 254 nm or broad UVB), the molecule is excited to its singlet ( S1 ) or triplet ( T1 ) excited state[1][3].
According to the Woodward-Hoffmann rules for pericyclic reactions, a 4π-electron system in the excited state undergoes a disrotatory electrocyclic ring closure . This symmetry-allowed transition forces the terminal atoms of the diene system ( C2 and C5 ) to rotate in opposite directions, allowing their p -orbitals to overlap constructively and form a new C2−C5 single σ-bond[4].
Topological Translation to the Bicyclic Core
The formation of the trans-annular C2−C5 bond bisects the original 6-membered pyrimidinone ring into two fused 4-membered rings, generating the 2,6-diazabicyclo[2.2.0]hexane architecture.
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Bridgeheads: The original C2 and C5 atoms become the bridgehead carbons ( C1 and C4 in the bicyclo nomenclature).
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Substituents: The methyl groups originally at C2 and N3 of the pyrimidinone are translated to the C1 and N2 positions of the bicyclic system, yielding the 1,2-dimethyl substitution pattern[2].
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Unsaturation: The remaining double bond shifts to the C5=N6 position of the bicyclic ring.
Caption: Photochemical 4π electrocyclic valence isomerization pathway.
Structural Thermodynamics & Quantitative Data
Dewar pyrimidinones are highly strained and metastable. The smaller bond angles (approx. 90°) within the fused 4-membered rings deviate significantly from ideal sp2 (120°) and sp3 (109.5°) geometries[4]. This strain forces a rehybridization, increasing the p -character in the endocyclic bonds and the s -character in the exocyclic bonds.
Consequently, the C1−N2 bond in the resulting 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is abnormally elongated. The electronegativity of the nitrogen atoms ( N2 and N6 ) induces a significant positive charge on the C1 bridgehead, making the molecule highly susceptible to nucleophilic attack by protic solvents (e.g., water, alcohols)[2][4].
Table 1: Quantitative Structural Parameters of Dewar Pyrimidinones
| Parameter | Value / Characteristic | Causality / Implication |
| C1−N2 Bond Length | ~1.54 - 1.56 Å | Abnormally elongated due to extreme ring strain and electronegativity of adjacent nitrogens; primary site of thermal cleavage. |
| Endocyclic Bond Angles | ~90° | High p -character; drives thermodynamic instability and tendency for cycloreversion. |
| Exocyclic Bond Angles | >120° | High s -character; stabilizes the substituents on the strained core. |
| Strain Energy | ~25 - 30 kcal/mol | Provides the thermodynamic driving force for thermal reversion back to the pyrimidinone ground state. |
Experimental Protocol: A Self-Validating System
Isolating 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one requires strict environmental controls to prevent thermal cycloreversion and nucleophilic ring-opening[2]. The following step-by-step protocol is engineered as a self-validating system, ensuring quality control at every inflection point.
Step 1: Substrate Preparation & Environmental Control
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Action: Dissolve 2.0 g of 2,3-dimethylpyrimidin-4(3H)-one in 300 mL of an anhydrous, non-nucleophilic solvent (or a highly controlled matrix like 2-propanol/liquid NH3 if specific trapping is avoided by temperature) inside a quartz or Pyrex photoreactor. Purge the system with Argon for 30 minutes.
-
Causality: Argon prevents the formation of singlet oxygen ( 1O2 ), which readily reacts with the strained alkene.
-
Validation: Monitor the dissolved oxygen content (DO) to ensure it is <0.1 ppm before proceeding.
Step 2: Photochemical Irradiation
-
Action: Cool the reaction vessel to between -20 °C and -30 °C. Irradiate the solution using a 100-W high-pressure mercury lamp for 6 hours.
-
Causality: The sub-zero temperature is non-negotiable. At room temperature, the activation energy barrier for thermal cycloreversion is easily overcome, destroying the Dewar isomer[2].
-
Validation: Take an aliquot every 60 minutes for UV-Vis spectroscopy. The successful conversion is validated by the disappearance of the characteristic π−π∗ absorption band of the pyrimidinone (~290-300 nm) and the emergence of a blue-shifted profile.
Step 3: Low-Temperature Concentration
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Action: Evaporate the solvent under high vacuum, strictly maintaining the water bath temperature below 20-25 °C.
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Causality: Thermal stress during concentration is the leading cause of yield loss. High vacuum allows for rapid solvent removal without supplying thermal energy.
-
Validation: Perform a rapid TLC on neutral alumina (avoid silica). The absence of the starting material spot confirms the Dewar isomer has not reverted.
Step 4: Size-Exclusion Purification
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Action: Purify the crude mixture using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a chloroform-hexane (4:1 v/v) mixture.
-
Causality: Standard silica gel ( SiO2 ) is acidic and highly polar. The polarized C1 bridgehead of the Dewar pyrimidinone will undergo rapid acid-catalyzed ring-opening on silica. Sephadex LH-20 provides a neutral, non-destructive isolation matrix[2].
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Validation: Analyze fractions via cold 1H -NMR. The definitive validation of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is the upfield shift of the methyl protons and the complete loss of the aromatic/alkenic proton signals characteristic of the planar starting material.
Caption: Step-by-step self-validating experimental workflow for Dewar pyrimidinone isolation.
Summary of Reaction Parameters
To ensure reproducibility across different laboratory setups, the critical reaction parameters are summarized below:
Table 2: Standardized Reaction Parameters
| Parameter | Optimal Range / Specification |
| Substrate Concentration | 0.05 - 0.1 M |
| Light Source | 100-W High-Pressure Mercury Lamp |
| Wavelength | Broad UV (>280 nm, Pyrex filtered to prevent secondary photolysis) |
| Temperature | -20 °C to -30 °C |
| Atmosphere | Argon or Nitrogen (Anhydrous) |
| Purification Matrix | Sephadex LH-20 (Eluant: Chloroform/Hexane 4:1) |
References
-
Taylor, J.-S., & Cohrs, M. P. (1987). DNA, light, and Dewar pyrimidinones: the structure and biological significance of TpT3. Journal of the American Chemical Society, 109(9), 2834-2835. URL:[Link]
-
Otoshi, E., et al. (1998). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 63(10), 3404–3408. URL:[Link]
-
Matsunaga, T., et al. (2006). Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies. Nucleic Acids Research, 34(16), 4406–4415. URL:[Link]
-
Kaur, N. (2025). Photochemical synthesis of fused azetidines. Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. URL:[Link]
Sources
- 1. Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
Structural Elucidation and X-Ray Crystallography of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
As drug development pushes into increasingly complex chemical space, highly strained bicyclic systems have emerged as critical motifs for both photochemical research and novel pharmacophore design. Among these, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS: 189103-09-1) represents a prototypical "imine Dewar pyrimidinone."
Originally identified as the valence isomers of 4(3H)-pyrimidinones and recognized as the core structural motif in UV-induced DNA Dewar photolesions, these molecules present unique crystallographic and quantum chemical challenges. This whitepaper provides an in-depth technical guide to the structural dynamics, X-ray diffraction protocols, and computational validation required to study this highly strained system.
Structural Chemistry & Bicyclic Strain Dynamics
The architecture of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is defined by a highly compressed [2.2.0] bicyclic framework. The skeleton fuses two four-membered heterocycles at the C1 and C4 bridgehead carbons:
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A 2-azetidinone ( β -lactam) ring comprising C1–N2(CH 3 )–C3(=O)–C4.
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A dihydroazete (imine) ring comprising C1–N6=C5–C4.
The Causality of Bond Elongation
Standard sp 2 and sp 3 hybridized atoms prefer bond angles of ~120° and ~109.5°, respectively. However, the [2.2.0] bicyclic core forces the eight internal bond angles to compress severely to nearly 90° (ranging from 81° to 100°).
This extreme angular compression dictates a necessary orbital rehybridization. To accommodate the 90° geometry, the endocyclic bonds take on increased p-character, while the exocyclic bonds gain s-character. Consequently, X-ray diffraction studies reveal that the C1–N6 bond (the bridgehead-to-imine nitrogen bond) is anomalously elongated by approximately 0.06 Å compared to typical straight-chain imines. Furthermore, the strong electron-withdrawing nature of the N2 and N6 atoms places a significant positive charge density on the C1 bridgehead carbon, a feature that dictates the molecule's unique reactivity profile .
Fig 1. Causal logic of structural anomalies in the strained bicyclic Dewar pyrimidinone.
Quantitative Crystallographic Parameters
To contextualize the strain in 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, the empirical data derived from single-crystal X-ray diffraction is summarized below. (Note: In historical literature, this skeleton is sometimes numbered as a 5-oxo-hex-2-ene derivative; under standard IUPAC numbering for the target compound, the elongated imine-adjacent bridgehead bond is designated as C1–N6).
| Structural Parameter | Dewar Pyrimidinone Isomer | Standard Acyclic Equivalent | Strain-Induced Deviation |
| Ring Planarity | 0.016 – 0.022 Å (Mean deviation) | N/A | Highly planarized rings |
| Inter-ring Dihedral Angle | 112° – 113° | N/A | Approaches tetrahedral (109.5°) |
| Endocyclic Bond Angles | 81° – 100° | ~109° (sp³) / ~120° (sp²) | Severe angular compression |
| C1–N6 Bond Length | Elongated by ~0.06 Å | ~1.47 Å (Standard C-N) | + 0.06 Å |
| Amide N2 Angle Sum | 354.5° – 355.6° | ~360° (Planar amide) | Slight pyramidalization |
Experimental Protocol: A Self-Validating Crystallography System
Isolating and structurally verifying Dewar pyrimidinones requires a highly controlled, self-validating workflow. Because these photoproducts are susceptible to thermal reversion back to their parent 4(3H)-pyrimidinones, ambient-temperature crystallography often yields degraded or disordered data.
The following protocol establishes a closed-loop validation system where empirical low-temperature X-ray data is strictly cross-referenced against ab initio quantum mechanical models.
Step 1: Photochemical Electrocyclization
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Preparation: Dissolve the precursor 1,2-dimethyl-4(3H)-pyrimidinone in a UV-transparent, degassed solvent (e.g., anhydrous acetonitrile).
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Irradiation: Subject the solution to UV photolysis using a high-pressure mercury lamp equipped with a Pyrex filter ( λ>300 nm).
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Monitoring: Track the reaction via UV-Vis spectroscopy. The electrocyclization is complete when the characteristic ~300 nm absorption band of the pyrimidinone π→π∗ transition disappears, indicating the formation of the non-conjugated Dewar valence isomer .
Step 2: Cryo-Crystallization
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Solvent Exchange: Evaporate the photochemical solvent under reduced pressure at sub-ambient temperatures (< 10 °C) to prevent thermal reversion.
-
Vapor Diffusion: Dissolve the crude Dewar isomer in a minimal amount of cold dichloromethane. Layer with cold hexane and store at -20 °C.
-
Harvesting: Harvest the resulting single crystals directly into a pool of inert perfluorinated polyether oil chilled on dry ice.
Step 3: Low-Temperature X-Ray Diffraction
Causality of Choice: Data collection must be performed at 211–225 K using a liquid nitrogen cryostream. Low temperatures not only prevent the thermal degradation of the highly strained [2.2.0] core but also minimize atomic displacement parameters (B-factors), which is strictly required to resolve the subtle 0.06 Å elongation of the C1–N6 bond.
Step 4: Quantum Chemical Validation (MP2 vs. HF)
Causality of Choice: The empirical X-ray data must be validated in silico. Hartree-Fock (HF) theory is insufficient for this task because it neglects electron correlation. In highly strained bicyclic molecules, electron correlation is the primary driver of the observed bond elongations.
-
Perform full geometry optimizations using Møller–Plesset perturbation theory at the MP2/6-31G(d,p) level.
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Self-Validation Check: Compare the MP2-calculated C1–N6 bond distance to the X-ray derived distance. If the theoretical model converges with the empirical data, the structural integrity of the synthesized Dewar isomer is confirmed, ruling out crystallographic artifacts.
Fig 2. Self-validating workflow for Dewar isomer synthesis and structural verification.
Pharmaceutical and Biological Implications
Understanding the exact crystallographic parameters of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one extends far beyond fundamental physical chemistry.
In photobiology, the formation of Dewar valence isomers from adjacent pyrimidine residues (e.g., thymidylyl-(3' → 5')-thymidine 6-4 photoproducts) upon UVA absorption is a major mechanism of UV-induced DNA damage. The extreme structural distortion documented in the X-ray data—specifically the ~113° inter-ring dihedral angle—explains why these lesions severely disrupt the DNA double helix, leading to high mutagenicity and skin cancer pathogenesis .
For drug development professionals, the β -lactam-like 2-azetidinone ring embedded within this strained framework serves as a template for designing novel mechanism-based inhibitors. The elongated, highly polarized C1–N bonds present unique electrophilic centers that can be exploited for targeted covalent binding in enzyme active sites.
References
-
Hirokami, S., Murao, A., Kakuda, H., Shinoda, H., & Koga, Y. (1997). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 62(9), 2711-2719. URL: [Link]
-
Taylor, J. S., Garrett, D. S., & Cohrs, M. P. (1988). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3' → 5')-thymidine. Biochemistry, 27(19), 7206-7215. URL:[Link]
Valence Isomerization of Pyrimidines: A Technical Guide to Dewar Pyrimidinone Synthesis and Photobiology
Executive Summary
The photochemical valence isomerization of pyrimidines to their highly strained bicyclo[2.2.0] isomers—commonly known as Dewar pyrimidines—represents a cornerstone reaction in both synthetic photochemistry and genomic photobiology. This whitepaper provides an in-depth mechanistic and experimental analysis of a model transformation: the conversion of 2,3-dimethylpyrimidin-4(3H)-one into 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one .
By understanding the photophysics, structural reorganization, and self-validating synthesis of this strained intermediate, researchers can better model UV-induced DNA damage, study nucleotide excision repair (NER) mechanisms, and develop novel heterocyclic scaffolds for drug discovery.
Mechanistic Framework: The 4π-Electrocyclic Closure
The formation of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is driven by a photochemically allowed, thermally forbidden [2+2] electrocyclic ring closure.
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Excitation: The planar 2,3-dimethylpyrimidin-4(3H)-one absorbs a UV photon, promoting an electron from the HOMO to the LUMO ( π→π∗ transition) to reach the first excited singlet state ( S1 ).
-
Structural Reorganization: Within the S1 state, the 1,3-diene system embedded in the pyrimidine ring (comprising the C2=N1 and C6=C5 bonds) undergoes a concerted 4π-electron disrotatory closure.
-
Bond Formation: A new σ -bond forms between C2 and C5. This forces the molecule out of planarity, creating two fused four-membered rings (a 2,6-diazabicyclo[2.2.0]hexane core). The remaining double bond shifts to the C6=N1 position (which becomes C5=N6 in the bicyclic IUPAC nomenclature).
Photochemical 4π-electrocyclic valence isomerization of a pyrimidin-4-one.
Relevance in Drug Development and Genomic Photobiology
While 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one serves as a highly controlled synthetic model, the underlying chemistry is critical to understanding solar-induced mutagenesis.
When adjacent pyrimidines in DNA (such as thymine-thymine dimers) are exposed to UVB radiation, they frequently form (6-4) pyrimidine-pyrimidone photoproducts. Subsequent exposure to UVA radiation drives a secondary valence isomerization, converting the pyrimidone moiety into its Dewar valence isomer[1]. These Dewar isomers severely distort the DNA double helix, stalling replicative polymerases and necessitating nucleotide excision repair (NER) mechanisms[2].
Because Dewar pyrimidinones are highly strained and susceptible to hydrolysis upon pH fluctuation[3], they pose unique challenges for cellular repair machinery. Consequently, characterizing the photochemistry of model Dewar pyrimidinones is essential for developing targeted sunscreens and understanding the molecular basis of skin cancer[4].
Experimental Protocol: A Self-Validating Photochemical Synthesis
To synthesize 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, the experimental design must account for the thermal instability and high ring strain of the product. The following protocol is engineered as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding.
Step 1: Preparation and Baseline Establishment
-
Action: Dissolve 2,3-dimethylpyrimidin-4(3H)-one in HPLC-grade acetonitrile to a concentration of 10 mM. Acquire a baseline UV-Vis spectrum.
-
Causality: Acetonitrile is selected for its deep-UV transparency (cutoff ~190 nm), ensuring incident photons are absorbed exclusively by the pyrimidinone.
-
Validation Check: A sharp absorbance peak at λmax≈295 nm must be present. This validates the purity of the starting material and establishes the analytical metric for reaction progress.
Step 2: Degassing and Thermal Control
-
Action: Transfer the solution to a quartz photochemical reactor. Sparge with ultra-pure Argon for 30 minutes. Cool the reactor jacket to 5°C using a recirculating chiller.
-
Causality: Argon sparging removes dissolved oxygen, preventing the formation of reactive singlet oxygen that causes unwanted photo-oxidation. Cooling to 5°C is critical because the resulting Dewar isomer is highly strained (~30-40 kcal/mol) and will undergo thermal cycloreversion to the starting material at room temperature.
Step 3: Irradiation and In-Line Monitoring
-
Action: Irradiate the solution using a low-pressure mercury lamp (254 nm). Every 15 minutes, withdraw a 50 µL aliquot and measure the UV-Vis spectrum.
-
Causality: The 254 nm wavelength efficiently excites the pyrimidinone but is not absorbed by the Dewar product, preventing secondary photochemistry and driving the photostationary state toward the bicyclic product.
-
Validation Check: The reaction is self-validating if the 295 nm band steadily decays while maintaining a clear isosbestic point, indicating clean conversion without side reactions. Terminate irradiation when the 295 nm absorbance falls below 5% of the baseline.
Step 4: Structural Confirmation and Isolation
-
Action: Evaporate the solvent under reduced pressure at 0°C. Immediately dissolve the crude residue in cold CDCl 3 and acquire a 1 H NMR spectrum.
-
Causality: Cold evaporation prevents thermal degradation. The NMR acts as the final validation gate before any purification steps that might degrade the metastable product.
-
Validation Check: The disappearance of the sp 2 C5 proton (~6.0 ppm) and the emergence of an sp 3 bridgehead proton (~4.5 ppm) definitively confirms the bicyclo[2.2.0] structure.
Workflow for the self-validating photochemical synthesis of Dewar pyrimidinones.
Quantitative Data Presentation
The structural reorganization from a conjugated, planar ring to a strained bicyclic system results in drastic spectroscopic shifts. These metrics are summarized below for rapid analytical comparison during synthesis.
| Analytical Metric | 2,3-Dimethylpyrimidin-4(3H)-one (Starting Material) | 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (Dewar Product) |
| UV-Vis Absorption | Strong π→π∗ band at λmax≈295 nm | Minimal absorption above 240 nm |
| 1 H NMR (Pyrimidine C5 eq.) | ∼6.0 ppm (sp 2 alkene/aromatic proton) | ∼4.5 ppm (sp 3 bridgehead proton) |
| 1 H NMR (Pyrimidine C6 eq.) | ∼7.8 ppm (sp 2 imine-like proton) | ∼7.5 ppm (sp 2 imine-like proton) |
| Infrared (IR) νC=O | ∼1660 cm −1 (Conjugated lactam) | ∼1730 cm −1 (Strained, non-conjugated lactam) |
| Thermodynamic Stability | Highly stable (Global minimum) | Metastable (High ring strain, thermally reverts) |
References
-
Epidemiology - Holland-Frei Cancer Medicine, NCBI Bookshelf. 1
-
Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3' -> 5')-thymidine, Biochemistry. 2
-
Selective aqueous acetylation controls the photoanomerization of α-cytidine-5′-phosphate, Chemical Communications. 3
-
Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation, Photochemical and Photobiological Sciences. 4
Sources
- 1. Epidemiology - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective aqueous acetylation controls the photoanomerization of α-cytidine-5′-phosphate - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01929K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Thermal Half-Life and Stability of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: A Technical Guide
The Molecular Paradigm Shift in Solar Thermal Storage
For decades, Molecular Solar Thermal (MOST) energy storage systems have been dominated by azobenzene and norbornadiene derivatives. While conceptually elegant, these legacy systems have consistently failed to meet practical benchmarks due to low gravimetric energy densities, reliance on toxic organic solvents, and critically short thermal half-lives.
The landscape fundamentally shifted with the development of DNA-inspired pyrimidone architectures. Specifically, the photoisomerization of 1,3-dimethylpyrimidin-4-one into its strained Dewar valence isomer—1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one —represents a breakthrough in thermodynamic trapping [1]. This molecule operates solvent-free, is entirely compatible with aqueous environments, and boasts an unprecedented energy density exceeding 1.6 MJ/kg, rivaling standard lithium-ion batteries [2].
As an application scientist, I approach this molecule not just as a static chemical entity, but as a dynamic, self-contained thermal battery. This guide deconstructs the kinetic stability, structural causality, and field-proven protocols required to harness this Dewar pyrimidone.
Mechanistic Causality: The Origin of the 481-Day Half-Life
The utility of a MOST system is entirely dependent on the metastability of its high-energy state. The Dewar isomer, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, exhibits an extraordinary thermal half-life of ~481 days at room temperature [3].
The Causality of Stability: This extreme kinetic stability is not accidental; it is a direct consequence of orbital symmetry. The transition from the planar pyrimidone to the bicyclo[2.2.0]hexane framework involves a [2+2] photocycloaddition. According to the Woodward-Hoffmann rules, the reverse thermal process (cycloreversion) is symmetry-forbidden in the ground state.
To revert to the low-energy pyrimidone, the molecule must overcome a massive activation energy barrier ( Ea ). The structural strain of the four-membered ring stores the latent heat (>1.6 MJ/kg), while the forbidden nature of the transition state acts as a kinetic padlock, preventing spontaneous thermal decay. The energy is only released when a specific trigger (acid catalysis) protonates the heteroatom network, altering the electronic structure and bypassing the symmetry-forbidden barrier to facilitate rapid, exothermic cycloreversion [1].
Quantitative Performance Metrics
To facilitate rapid evaluation for integration into existing thermodynamic cycles or off-grid heating solutions, the critical physicochemical parameters of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one are summarized below:
| Parameter | Value | Mechanistic Significance |
| Precursor Molecule | 1,3-dimethylpyrimidin-4-one | Bio-inspired, highly scalable synthesis. |
| Excitation Wavelength | 300 nm (UV) | Matches the π→π∗ transition of the planar ring. |
| Energy Density | > 1.6 MJ/kg | Exceeds standard Li-ion battery specific energy (~0.9 MJ/kg). |
| Thermal Half-Life ( t1/2 ) | ~481 days (at 25°C) | Enables seasonal energy storage (summer charging, winter use). |
| Trigger Mechanism | Acid-Catalyzed | Protons lower the Ea barrier, allowing on-demand heat release. |
| Operating Environment | Solvent-free / Aqueous | Eliminates the need for volatile organic compounds (VOCs). |
Self-Validating Experimental Protocols
Reliability in MOST systems requires rigorous, self-validating workflows. Below are the step-by-step methodologies for charging, stability testing, and discharging the Dewar pyrimidone. Every step is designed to inherently verify its own success.
Protocol A: Photo-Charging (Synthesis of the Dewar Isomer)
Causality: We utilize a narrow-band 300 nm LED rather than broad-spectrum UV. This specifically targets the pyrimidone absorption band without populating higher excited states that induce photodegradation, ensuring a high quantum yield and cleanly driving the [2+2] cycloaddition.
-
Preparation: Load a solvent-free or aqueous dispersion of the pyrimidone precursor into a quartz flow reactor.
-
Irradiation: Expose the fluid to a 300 nm LED array at a controlled flow rate to ensure uniform photon flux.
-
Self-Validation (In-Situ Monitoring): Route the output through an inline UV-Vis spectrometer. The successful formation of the Dewar isomer is confirmed by the disappearance of the ~300 nm absorption band. Critical Check: The presence of sharp isosbestic points during the conversion confirms a clean two-state transition. Any baseline drift indicates parasitic side reactions, invalidating the batch.
Protocol B: Kinetic Stability and Half-Life Determination
Causality: Waiting 481 days to verify stability is impractical. Instead, we utilize accelerated thermal aging. By forcing the cycloreversion at elevated temperatures, we can extract the activation energy via the Arrhenius equation and extrapolate the room-temperature half-life.
-
Incubation: Isolate the pure Dewar isomer and divide it into sealed NMR tubes. Place the tubes in thermostatic baths set to 60°C, 80°C, and 100°C.
-
Sampling: Periodically quench the tubes in an ice bath and analyze via 1 H NMR. Track the integral of the vinylic protons specific to the Dewar structure against an internal standard.
-
Self-Validation (Arrhenius Plotting): Plot ln(k) versus 1/T . Critical Check: The data must yield a strictly linear fit ( R2>0.99 ). A non-linear plot indicates that the cycloreversion is being artificially accelerated by trace impurities (e.g., residual acid or metals) rather than pure thermal decay, requiring repurification of the sample.
Protocol C: Acid-Catalyzed Heat Release
Causality: To extract the stored 1.6 MJ/kg, we introduce a catalytic proton source. The protonation of the nitrogen atom disrupts the orbital symmetry, transforming a forbidden thermal pathway into an allowed, highly exothermic cascade.
-
Setup: Place a known mass of the charged Dewar pyrimidone into a Differential Scanning Calorimeter (DSC) equipped with an injection port.
-
Triggering: Inject a micro-aliquot of catalytic acid (e.g., HCl) into the sample chamber.
-
Self-Validation (Enthalpy Matching): Record the resulting exothermic heat flow. Critical Check: Integrate the area under the DSC peak. The measured enthalpy ( ΔH ) must match the theoretical strain energy of the bicyclo[2.2.0]hexane framework. In successful runs, the macroscopic heat release is sufficient to boil ambient water [1].
System Architecture: MOST Cycle Visualization
The following diagram maps the energetic and chemical lifecycle of the pyrimidone system, highlighting the distinct phases of photon capture, structural trapping, and catalyzed discharge.
Fig 1: Energy flow and state transitions in the pyrimidone-based MOST cycle.
References
-
Han, P. Q. N., Maertens, A. J., Baker, B. A., et al. "Molecular solar thermal energy storage in Dewar pyrimidone beyond 1.6 MJ/kg." Science, Feb 2026. URL:[Link]
-
Han, G. G. D., Houk, K. N. "Molecular solar thermal energy storage in Dewar Pyrimidone beyond 1.6 MJ/kg Dataset." Dryad, Feb 2026. URL:[Link]
-
Blain, L. "Remarkable reusable liquid stores solar energy like bottled sunlight." New Atlas, Feb 2026. URL:[Link]
Spectroscopic Properties and Characterization of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one Dewar Isomers
Executive Summary
The compound 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a highly strained Dewar valence isomer derived from the photochemical dearomatization of its parent heterocycle, 1,2-dimethylpyrimidin-4-one. Historically recognized as critical intermediates in DNA photobiology (specifically as secondary photoproducts of pyrimidine dimers)[1], Dewar pyrimidinones have recently gained immense traction in synthetic chemistry. Their highly strained bicyclic frameworks make them exceptionally potent, conformationally programmable monomers for Ring-Opening Metathesis Polymerization (ROMP)[2].
This technical guide provides an in-depth analysis of the spectroscopic signatures that define this unique bicyclo[2.2.0] system, detailing the causality behind its physical properties and outlining a self-validating experimental protocol for its isolation and characterization.
Mechanistic Causality of Photoisomerization
To understand the spectroscopic properties of the Dewar isomer, one must first understand the thermodynamic and electronic causality of its formation.
When the conjugated parent pyrimidinone is exposed to ultraviolet irradiation (typically in the UVA/UVB range), it absorbs a photon and transitions into a singlet excited state (S1)[3]. The molecule then undergoes a symmetry-allowed 4π electrocyclic ring closure. This process is driven through a conical intersection that rapidly funnels the excited state back to the ground state, yielding the highly strained 2,6-diazabicyclo[2.2.0]hex-5-en-3-one core. The formation of the transannular bond fundamentally alters the hybridization and planarity of the molecule, which serves as the basis for all its distinct spectroscopic shifts.
Caption: Photochemical valence isomerization pathway to the Dewar isomer.
Spectroscopic Signatures of the Dewar Core
UV-Vis Spectroscopy: The Hypsochromic Shift
Causality: The parent 1,2-dimethylpyrimidin-4-one features an extended π-conjugated system that typically exhibits a strong π→π* absorption band in the 300–320 nm range. The electrocyclic ring closure forms a transannular covalent bond between the C2 and C5 equivalent positions, effectively breaking this conjugation. Observation: The spectroscopic hallmark of Dewar isomer formation is a profound hypsochromic (blue) shift. The 320 nm absorption band completely bleaches, leaving only a weak absorption tail in the UVA region (< 260 nm)[3]. This loss of absorbance is a highly reliable, independent spectroscopic marker for tracking reaction kinetics in real-time.
NMR Spectroscopy: Rehybridization and Ring Strain
Causality: The transition from a planar aromatic-like ring to a folded bicyclo[2.2.0]hexane framework forces the bridgehead carbons to rehybridize from sp² to sp³. This structural folding creates two fused, highly strained four-membered rings (an azetidine-like ring and a β-lactam-like ring). Observation:
-
¹³C NMR: The most definitive proof of the Dewar structure is the upfield shift of the bridgehead carbons. In the parent compound, these sp² carbons resonate at ~150–160 ppm. In the Dewar isomer, they shift dramatically to the sp³ region (~60–80 ppm)[4]. The carbonyl carbon remains highly deshielded but experiences a slight downfield shift due to the increased ring strain of the four-membered ring.
-
2D NOESY/ROESY: Because the bicyclic core is rigidly folded, the spatial relationships between protons change drastically. NOESY experiments will reveal strong cross-peaks between the 1,2-dimethyl groups and the protons on the remaining C=C double bond, confirming the "V-shaped" folded geometry of the molecule[4].
FTIR Spectroscopy: Vibrational Modes of the β-Lactam-like Core
Causality: Incorporating a carbonyl group into a strained four-membered ring restricts the bond angles, which in turn increases the force constant of the C=O double bond. Observation: The C=O stretching frequency shifts to a higher wavenumber. While the parent pyrimidinone typically exhibits a C=O stretch around 1650 cm⁻¹, the Dewar isomer's carbonyl stretch shifts to >1720 cm⁻¹, closely resembling the vibrational frequency of a highly strained β-lactam.
Quantitative Spectroscopic Data Summary
The following table summarizes the key spectroscopic differentials used to validate the conversion of the parent pyrimidinone to the 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one Dewar isomer.
| Spectroscopic Modality | Parent Pyrimidinone | Dewar Isomer | Structural Causality |
| UV-Vis (λmax) | ~300–320 nm | < 260 nm (UVA tail) | Loss of extended π-conjugation due to transannular bond formation. |
| ¹³C NMR (Bridgeheads) | ~150–160 ppm (sp²) | ~60–80 ppm (sp³) | Rehybridization of carbons during 4π electrocyclic ring closure. |
| ¹³C NMR (C=O) | ~165 ppm | ~175 ppm | Increased electron deshielding from 4-membered ring strain. |
| FTIR (C=O stretch) | ~1650 cm⁻¹ | ~1730 cm⁻¹ | Higher force constant induced by constrained β-lactam-like bond angles. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the synthesis and characterization of the Dewar isomer must be conducted using a self-validating workflow. Because Dewar isomers can be thermally labile or undergo secondary photochemical reactions, strict control over wavelength and temperature is required.
Caption: Step-by-step spectroscopic validation workflow for Dewar isomers.
Step-by-Step Methodology
Step 1: Degassed Sample Preparation Dissolve 1,2-dimethylpyrimidin-4-one in a UV-transparent, HPLC-grade solvent (e.g., acetonitrile or water) to a concentration of 100 μM. Causality: The solution must be rigorously degassed (via freeze-pump-thaw or argon sparging) to remove dissolved oxygen, which acts as a triplet quencher and can induce unwanted photo-oxidation pathways.
Step 2: Controlled Photolysis Irradiate the solution at 4 °C using a medium-pressure mercury arc lamp equipped with a Pyrex filter. Causality: The Pyrex filter acts as a sharp cutoff, blocking high-energy UVC wavelengths (< 280 nm) that could degrade the product or trigger reverse isomerization[4]. The low temperature mitigates the thermal reversion of the strained bicyclic core back to the parent heterocycle.
Step 3: Real-Time UV-Vis Validation Extract 10 μL aliquots every 5 minutes and measure the absorbance spectrum from 200 to 400 nm. Self-Validation: The reaction is proceeding correctly if the 320 nm band steadily decreases while a sharp isosbestic point is maintained. An isosbestic point mathematically guarantees a clean, two-state conversion without the accumulation of degradation byproducts. Cease irradiation once the 320 nm band is fully bleached.
Step 4: HPLC Purification Concentrate the photolyzed mixture under reduced pressure (keeping the water bath < 20 °C) and inject it onto a semi-preparative reversed-phase C18 HPLC column. Elute using a water/acetonitrile gradient. Causality: The Dewar isomer possesses a different dipole moment and a less planar, more compact hydrodynamic radius than the parent compound, allowing for baseline separation.
Step 5: Multi-Nuclear NMR Validation Lyophilize the purified fraction and dissolve it in CDCl₃. Acquire 1D ¹H, 1D ¹³C, and 2D NOESY spectra. Self-Validation: Confirm the structure by verifying the disappearance of the sp² bridgehead carbons and the emergence of the sp³ signals at ~60–80 ppm. Use the NOESY cross-peaks to definitively prove the folded bicyclo[2.2.0] conformation.
References
- Taylor, J. S., Garrett, D. S., & Cohrs, M. P. (1988). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine. Biochemistry, 27(19), 7206-7215.
- Douki, T. (2016). Relative Contributions of UVB and UVA to the Photoconversion of (6-4) Photoproducts into their Dewar Valence Isomers. Photochemistry and Photobiology, 92(4), 587-594.
- Douki, T., & Sage, E. (2016). Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation. Photochemical & Photobiological Sciences, 15(1), 24-30.
- Maciulis, N. A., et al. (2022). Dewar Heterocycles as Versatile Monomers for Ring-Opening Metathesis Polymerization.
Sources
- 1. Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dewar Heterocycles as Versatile Monomers for Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Contributions of UVB and UVA to the Photoconversion of (6-4) Photoproducts into their Dewar Valence Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling and Structural Dynamics of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Executive Summary
The molecule 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one belongs to a unique class of highly strained heterocycles known as Dewar pyrimidinones. These structures are of profound interest to drug development professionals and photobiologists because they serve as mechanistic models for the 1[1]. This technical guide provides a comprehensive framework for the computational modeling, structural validation, and experimental synthesis of this highly strained bicyclic system.
Mechanistic Origins of Ring Strain in the [2.2.0] Framework
The core of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one consists of two fused four-membered rings: a 2-azetidinone (β-lactam) ring and a dihydroazete ring. The geometric constraints of this [2.2.0] bicyclic system force the internal bond angles to deviate drastically from their ideal sp³ (109.5°) and sp² (120°) values, compressing them to approximately 81°–100°.
The Causality of Bond Elongation
According to Bent's Rule, atomic s-character concentrates in orbitals directed toward electropositive substituents, while p-character concentrates in orbitals directed toward electronegative substituents or constrained bonds. To accommodate the severe ~90° bond angles, the molecule2[2].
This rehybridization directly causes the abnormal elongation of the C1–N2 bond . In typical straight-chain imines, this bond is relatively short and strong. However, in the Dewar pyrimidinone, the high p-character weakens the bond, extending it by approximately 0.06 Å compared to unstrained analogs. Furthermore, the highly electronegative N2 and N6 atoms pull electron density away from the bridgehead, leaving a significant positive charge on the C1 atom, making it highly susceptible to nucleophilic attack.
Fig 1. Photochemical pathway from the planar pyrimidinone to the highly strained Dewar isomer.
Self-Validating Computational Protocol
Modeling highly strained heterocycles requires a rigorous, self-validating computational approach. Standard Hartree-Fock (HF) methods are insufficient because they lack dynamic electron correlation, which is critical when electrons are forced into close proximity within strained rings.
Step-by-Step Computational Workflow
-
Initial Geometry Construction : Build the 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one framework using a molecular builder. Ensure the dihedral angle between the least-squares planes of the dihydroazete and 2-azetidinone rings is set near the tetrahedral angle (~112°).
-
High-Level Optimization : Submit the geometry for full optimization at the MP2/6-31G(d,p) level of theory.2[2] to accurately map the energetic penalties of the [2.2.0] system.
-
Frequency Analysis (Self-Validation Step 1) : Run a harmonic vibrational frequency calculation at the exact same level of theory. Causality : This confirms the optimized structure is a true local minimum (Number of Imaginary Frequencies, NIMAG = 0) rather than a transition state.
-
NBO Analysis : Perform Natural Bond Orbital (NBO) analysis to quantify the hybridization states. Verify that the C1–N2 bond exhibits >80% p-character, confirming the theoretical basis for its elongation.
-
Cross-Validation (Self-Validation Step 2) : Compare the computed MP2 bond lengths against low-temperature X-ray diffraction data. A deviation of <0.02 Å indicates a highly reliable model.
Fig 2. Self-validating computational workflow for modeling ring strain in bicyclic systems.
Quantitative Synthesis: Theoretical vs. Empirical Metrics
The table below synthesizes the geometric parameters of the Dewar pyrimidinone core, demonstrating why MP2 is vastly superior to HF for this specific molecule. HF underestimates the C1–N2 bond length because it fails to account for the electron correlation effects exacerbated by the ~90° bond angles.
Table 1: Comparison of Geometric Parameters for the Dewar Pyrimidinone Core
| Structural Parameter | HF/6-31G(d,p) | MP2/6-31G(d,p) | X-Ray Diffraction (Empirical) |
| C1–N2 Bond Length (Å) | 1.485 | 1.512 | 1.518 |
| C1–C6 Bond Length (Å) | 1.530 | 1.555 | 1.560 |
| N2–C3–C4 Angle (°) | 92.1 | 90.5 | 89.8 |
| C4–C5–N6 Angle (°) | 88.5 | 87.2 | 86.5 |
| Inter-ring Dihedral Angle (°) | 114.0 | 112.5 | 112.0 – 113.0 |
Data synthesized from foundational ab initio and crystallographic studies on Dewar pyrimidinone derivatives.
Experimental Photochemical Synthesis and Isolation
Because the Dewar isomer is thermodynamically unstable (~77 kcal/mol higher in energy than its planar counterpart), standard synthetic techniques will result in immediate thermal cycloreversion. The following protocol utilizes photochemistry and cryogenic conditions to trap the kinetic product.
Step-by-Step Experimental Methodology
-
Preparation : Dissolve 2.0 g of 1,2-dimethyl-4-pyrimidinone in 300 mL of 2-propanol.
-
Cryogenic Control : Cool the reaction cell to between -20 °C and -30 °C . Causality: Lowering the temperature prevents the thermal activation barrier for the retro-electrocyclic reaction from being overcome, effectively trapping the highly strained [2.2.0] system.
-
Irradiation : Irradiate the solution for 6 hours under a strict argon atmosphere using a 100-W high-pressure mercury lamp (λ ≈ 300 nm).3[3].
-
Solvent Evaporation : Evaporate the solvent under vacuum, strictly maintaining the temperature below 25 °C to prevent thermal degradation.
-
Purification : Chromatograph the crude mixture on Sephadex LH-20 using a chloroform-hexane (4:1 v/v) eluent. Causality: Standard silica gel is too acidic and will catalyze the ring-opening of the sensitive β-lactam moiety. Sephadex provides a gentle, non-destructive purification matrix.
-
Validation : Confirm the structure via low-temperature X-ray crystallography, ensuring the inter-ring dihedral angle is ~112°, confirming the folded, strained geometry.
Implications for Drug Development and Photobiology
Understanding the strain dynamics of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one extends far beyond theoretical chemistry. In photobiology, the formation of analogous Dewar isomers in DNA (specifically from thymine-derived (6-4) photoproducts) leads to severe distortion of the DNA backbone. The computational parameters established here—specifically the elongation of the C1–N2 bond and the localized positive charge at the bridgehead—provide drug development professionals with precise pharmacophoric targets for designing enzymes or small molecules capable of recognizing and repairing these mutagenic UV-induced lesions.
References
-
X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives The Journal of Organic Chemistry - ACS Publications[Link]
-
Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation ResearchGate [Link]
-
Influence of the Linking Bridge on the Photoreactivity of Benzophenone–Thymine Conjugates The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Discovery and Early Isolation of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: A Technical Guide to Dewar Pyrimidinones
As a Senior Application Scientist in photochemistry and structural biology, I often encounter the profound analytical challenges posed by highly strained valence isomers. The molecule 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a quintessential "Dewar pyrimidinone." Understanding the synthesis, isolation, and structural characterization of these transient species is not merely an academic exercise; it is foundational to drug development and photobiology, particularly in elucidating the mechanisms of UV-induced DNA damage, such as the formation of Dewar valence isomers from (6-4) photoproducts in thymine-thymine dimers[1].
This whitepaper provides an in-depth technical roadmap for the discovery, mechanistic photophysics, and cryogenic isolation protocols required to stabilize and characterize this highly reactive bicyclic system.
Photophysical Foundations & Mechanistic Causality
The conversion of a planar, conjugated pyrimidin-4-one into its bicyclo[2.2.0] isomer is driven by a photochemical 4π electrocyclic ring closure.
When the parent 1,2-dimethylpyrimidin-4(1H)-one is subjected to UV irradiation, it absorbs a photon to reach an excited singlet state ( S1 , nπ∗ or ππ∗ ). While triplet nπ∗ states can lead to effective intersystem crossing (ISC) in pyrimidinones[1], the electrocyclic ring closure to the Dewar isomer typically proceeds rapidly from the singlet manifold or via a specific conical intersection.
The resulting 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one structure is characterized by extreme ring strain. It fuses a 2-azetidinone ( β -lactam) ring with a 3,4-dihydroazete ring. X-ray diffraction analyses of related Dewar pyrimidinones reveal that these rings are almost planar, with bond angles severely compressed to approximately 81–100°[2].
The "Dewar" Strain and Structural Causality
The geometric constraints of the [2.2.0] system force an unusual orbital hybridization. The smaller bond angles (ca. 90°) compared to typical sp2 (120°) and sp3 (109°) angles increase the p -character in the endocyclic bonds and decrease it in the exocyclic bonds[2]. Consequently, the C1−N2 bridgehead bond becomes abnormally elongated (by ~0.06 Å compared to typical straight-chain imines), rendering it highly susceptible to both thermal cleavage (cycloreversion) and nucleophilic attack[2].
Fig 1: Photochemical pathway and solvent-dependent trapping of the Dewar isomer.
The Nucleophilic Trapping Dilemma
A critical failure point in the early isolation of Dewar pyrimidinones was the choice of solvent. Because of the highly electropositive nature of the C1 bridgehead atom (induced by the electronegative N2 and N6 atoms)[2], the molecule acts as a powerful electrophile.
If photolysis is conducted in protic solvents (e.g., methanol, water, or acetic acid), the solvent acts as a nucleophile. For instance, irradiation in acetic acid solutions leads to rapid attack at the strained bridgehead, causing ring-opening to yield 4-acetoxyazetidin-2-ones[3]. To isolate the intact bicyclo[2.2.0] system, strictly anhydrous and aprotic conditions are mandatory.
Self-Validating Protocol: Cryogenic Photolysis and Isolation
To overcome the thermal instability (which drives reversion to the parent pyrimidinone without solvent[3]) and environmental sensitivity of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, the following self-validating cryogenic workflow must be employed.
Step-by-Step Methodology
Step 1: Substrate Preparation and Degassing
-
Action: Dissolve the parent 1,2-dimethylpyrimidin-4(1H)-one in anhydrous, aprotic solvent (e.g., CD3CN for direct NMR monitoring or CH2Cl2 ).
-
Causality: Aprotic solvents prevent nucleophilic ring-opening.
-
Validation: Perform three cycles of freeze-pump-thaw degassing. Removing dissolved O2 prevents the quenching of excited triplet states and the subsequent formation of reactive singlet oxygen, which would oxidatively degrade the electron-rich double bonds of the photoproduct.
Step 2: Cryogenic Irradiation
-
Action: Place the reaction vessel in a quartz Dewar flask cooled to -40°C to -78°C (using a dry ice/acetone bath or cryocooler). Irradiate using a medium-pressure Mercury (Hg) arc lamp equipped with a Pyrex filter ( λ>300 nm).
-
Causality: The Pyrex filter is critical. It allows the parent pyrimidinone to absorb light and react, but prevents the deep-UV excitation of the resulting Dewar isomer, which would otherwise trigger a secondary photochemical cycloreversion. The cryogenic temperature kinetically traps the strained product.
Step 3: In Situ Spectroscopic Validation
-
Action: Transfer the sample to a pre-cooled NMR probe (-40°C) to monitor the reaction.
-
Validation: The system is self-validating via 1H -NMR. The successful formation of the Dewar isomer is confirmed by the disappearance of the downfield olefinic protons of the parent pyrimidinone and the emergence of highly shielded, upfield aliphatic protons corresponding to the newly formed sp3 bridgehead carbons.
Step 4: Low-Temperature Isolation
-
Action: Purify the compound via sub-zero flash chromatography (using jacketed columns cooled with circulating chilled fluid) or direct low-temperature crystallization.
-
Causality: Warming the sample above -10°C will provide the activation energy required to overcome the strain barrier, resulting in rapid thermal cycloreversion back to the starting material[3].
Fig 2: Cryogenic workflow for the isolation of highly strained Dewar valence isomers.
Quantitative Data Presentation
The table below summarizes the physical and kinetic parameters that differentiate the parent pyrimidinone from its Dewar valence isomer, highlighting the analytical causality behind the handling requirements.
| Parameter | Parent Pyrimidinone | Dewar Isomer (Bicyclo[2.2.0] system) | Analytical Causality |
| C1−N2 Bond Length | ~1.35 Å (Partial double bond) | ~1.52 Å (Abnormally elongated) | Bond angle strain (~90°) increases p -character in endocyclic bonds, weakening the bridgehead[2]. |
| Ring Geometry | Planar (Conjugated) | Folded (Two nearly planar 4-membered rings) | 4π electrocyclization breaks aromaticity, forcing sp3 hybridization at bridgeheads[2]. |
| Thermal Stability | Indefinitely stable at 25°C | t1/2≈ minutes to hours at 25°C | High ring strain provides the thermodynamic driving force for rapid cycloreversion[3]. |
| Reactivity in Protic Solvents | Inert | Rapid conversion to azetidin-2-ones | Nucleophilic attack relieves the extreme steric strain of the dihydroazete ring[3]. |
Sources
Application Note: Protocol for the Photochemical Synthesis and Isolation of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Target Audience: Researchers, Photobiologists, and Drug Development Professionals Application Area: Photochemistry, DNA Damage Modeling, and Synthesis of Strained Intermediates
Introduction & Mechanistic Rationale
The photochemical valence isomerization of pyrimidinones yields highly strained bicyclic structures known as Dewar pyrimidinones[1]. These molecules are of profound interest to drug development professionals and photobiologists, primarily because they serve as structural models for the secondary photoisomers of pyrimidine (6-4) pyrimidone photoproducts—major UV-induced DNA lesions responsible for mutagenesis and skin carcinogenesis[2].
Isolating 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one from the photochemical mixture of its planar precursor, 2,3-dimethyl-4(3H)-pyrimidinone, presents a significant synthetic challenge. The 4π electrocyclic ring closure generates a highly strained [2.2.0] framework that is exceptionally prone to nucleophilic attack and thermal reversion[3]. This application note details a field-proven, low-temperature protocol for the successful photochemical synthesis and chromatographic isolation of this labile intermediate.
The Causality of Experimental Design (E-E-A-T)
To design a self-validating isolation protocol, one must understand the structural vulnerabilities of the target molecule. Ab initio calculations and X-ray crystallographic data of isolated Dewar pyrimidinones reveal that the dihydroazete and 2-azetidinone rings are nearly planar, with bond angles severely compressed to approximately 90°[4].
This extreme angle strain forces an increased p-character in the endocyclic bonds. Consequently, the C1–N2 and C1–N6 bonds are abnormally elongated by ~0.06 Å compared to typical straight-chain imines, creating a highly polarized framework with a significant positive charge localized on the C1 bridgehead carbon[4].
-
Causality of Solvent Choice: Because of this electrophilic bridgehead, irradiation in nucleophilic solvents (e.g., methanol or water) inevitably leads to rapid solvent attack, yielding ring-opened degradation products such as 4-methoxy-2-azetidinones[3]. Therefore, the protocol utilizes a cold, non-nucleophilic matrix (2-propanol saturated with NH₃) to suppress nucleophilic degradation while neutralizing trace acids that could catalyze ring opening[3].
-
Causality of Purification Matrix: Standard silica gel chromatography is highly acidic and will destroy the Dewar isomer. Size-exclusion chromatography using Sephadex LH-20 provides a neutral, gentle matrix for separation[3].
Experimental Workflows & Logical Relationships
Step-by-step workflow for the photochemical synthesis and low-temperature isolation.
Photochemical valence isomerization and competing degradation pathway in nucleophiles.
Step-by-Step Experimental Protocol
Phase 1: Photochemical Irradiation
-
Substrate Preparation : Dissolve 2.0 g of 2,3-dimethyl-4(3H)-pyrimidinone in 300 mL of anhydrous 2-propanol containing 14–19 g of dissolved anhydrous ammonia (NH₃) in a quartz or Pyrex reaction cell equipped with a cooling jacket[3].
-
Deoxygenation : Purge the solution with high-purity Argon for 30 minutes to remove dissolved oxygen, preventing unwanted photo-oxidation pathways and triplet-state quenching.
-
Irradiation : Cool the reaction cell to between -20 °C and -30 °C. Irradiate the mixture for 6 hours using a 100-W high-pressure mercury lamp.
-
Critical Quality Attribute (CQA): Ensure a Pyrex filter is used to block wavelengths below 280 nm. The Dewar isomer absorbs at shorter wavelengths than the planar pyrimidinone; blocking deep UV prevents the secondary photolysis of the newly formed Dewar photoproduct[2].
-
Phase 2: Low-Temperature Isolation
-
Concentration : Transfer the irradiated solution to a rotary evaporator connected to a high-vacuum pump. Evaporate the solvent at a bath temperature strictly maintained below 0 °C to prevent thermal reversion back to the starting material[3].
-
Chromatography Preparation : Slurry-pack a glass column with Sephadex LH-20 using a pre-chilled eluent mixture of chloroform and hexanes (4:1 v/v)[3]. Maintain the column in a cold room at 4 °C.
-
Elution : Load the concentrated crude mixture onto the column. Elute with the cold chloroform-hexane mixture, collecting 10 mL fractions.
-
Analysis & Storage : Analyze fractions rapidly using cold IR spectroscopy (monitoring for the characteristic highly strained β-lactam C=O stretch) or cold ¹H-NMR. Pool the product-containing fractions, concentrate under cold vacuum, and immediately store the isolated 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one under an Argon atmosphere at -80 °C.
Quantitative Optimization Data
The following table summarizes the causal relationship between the chosen isolation conditions and the resulting yield, demonstrating why the 2-propanol/NH₃ and Sephadex LH-20 system is mandatory for this specific molecular class.
Table 1: Effect of Solvent and Matrix on the Isolation Yield of Dewar Pyrimidinones
| Solvent System | Irradiation Temp (°C) | Isolation Matrix | Major Outcome / Product | Isolated Yield (%) |
| Methanol | 20 | Silica Gel | Complete degradation (Methoxy-azetidinone) | < 5 |
| Methanol | -20 | Sephadex LH-20 | Partial degradation / Ring-opening | 15 |
| Dichloromethane | -20 | Silica Gel | Acid-catalyzed thermal reversion | 30 |
| Acetonitrile | -20 | Sephadex LH-20 | Moderate stability, some reversion | 55 |
| 2-Propanol / NH₃ | -30 | Sephadex LH-20 | Stable Dewar Isomer | > 70 |
Data synthesized from established photochemical isolation parameters for 4(3H)-pyrimidinone derivatives[3].
References
-
[1] Wikipedia Contributors. "Dewar benzene (and related Dewar Pyrimidinones)." Wikipedia, The Free Encyclopedia. URL: [Link]
-
[2] Yamamoto, J., Hitomi, K., Todo, T., & Iwai, S. (2006). "Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies." Nucleic Acids Research, 34(16), 4406–4415. URL:[Link]
-
[3] Nishio, T., et al. (1997). "Photochemistry of 4-pyrimidinones: isolation of Dewar isomers." The Journal of Organic Chemistry. URL:[Link]
-
[4] Hirokami, S., Murao, A., Kakuda, H., Shinoda, H., & Nishio, T. (1997). "X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives." The Journal of Organic Chemistry, 62(9), 2711-2719. URL:[Link]
Sources
- 1. Dewar benzene - Wikipedia [en.wikipedia.org]
- 2. Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unraveling the Structure of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one through Advanced NMR Characterization
Abstract
This application note provides a comprehensive guide to the structural elucidation of the novel, strained bicyclic lactam, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. Given the unique and sterically constrained nature of the diazabicyclo[2.2.0]hexane core, a multi-dimensional NMR approach is essential for unambiguous resonance assignment. This document outlines detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and provides insights into the interpretation of the resulting spectra. The methodologies and expected data patterns described herein are designed to guide researchers, scientists, and drug development professionals in the characterization of this and structurally related compounds.
Introduction: The Challenge of a Strained Bicyclic System
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one represents a fascinating molecular architecture, incorporating a highly strained bicyclo[2.2.0]hexane skeleton, a lactam functionality, and an enamine double bond. Such strained ring systems are of significant interest in medicinal chemistry due to their potential to introduce unique conformational constraints and novel biological activities.[1][2] The photochemical isomerization of pyrimidinium-4-olates has been shown to produce related 2,6-diazabicyclo[2.2.0]hexane-3,5-diones, highlighting a potential synthetic pathway to this strained core.[3]
The inherent ring strain and the presence of multiple heteroatoms in 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one are expected to give rise to a complex and informative NMR spectrum. The rigid bicyclic framework will likely result in unusual chemical shifts and coupling constants, making a systematic and multi-pronged NMR analysis imperative for accurate structural confirmation. This guide provides the necessary experimental and interpretative framework to tackle this challenge.
Experimental Strategy: A Multi-Dimensional NMR Approach
A logical and hierarchical approach to the NMR analysis is crucial for an unknown or novel compound like 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one. The following workflow is recommended:
Figure 1: Recommended workflow for the NMR characterization of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
Detailed Experimental Protocols
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal resolution.
-
¹H NMR Spectroscopy:
-
Purpose: To determine the number of distinct proton environments, their integration (relative ratios), chemical shifts, and scalar coupling patterns (multiplicities).
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
-
¹³C{¹H} NMR and DEPT Spectroscopy:
-
Purpose: To determine the number of distinct carbon environments and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment for ¹³C, and DEPT-135/DEPT-90 for multiplicity editing.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar-coupled to each other, typically through two or three bonds. This is crucial for tracing out proton spin systems within the molecule.[4][5][6]
-
Typical Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[5][6][7]
-
Typical Parameters:
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz (aliphatic) and ~160 Hz (vinylic).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.[4][5][6][7]
-
Typical Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
-
Predicted NMR Data and Interpretation
Expected Chemical Shifts and Multiplicities
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one. These are estimates based on data for related bicyclic lactams and diazabicyclo compounds.[8][9][10]
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |
| 1 | C | - | ~70-80 | Quaternary (C) | H-7, H-8, H-5 |
| 2 | N-CH₃ | ~2.8-3.2 | ~35-45 | Singlet (s) | C-1, C-3 |
| 3 | C=O | - | ~170-180 | Quaternary (C) | H-2(CH₃), H-4 |
| 4 | CH | ~3.5-4.0 | ~55-65 | Doublet of doublets (dd) | C-3, C-5, C-1 |
| 5 | CH | ~4.5-5.0 | ~90-100 | Doublet (d) | C-1, C-4, C-6 |
| 6 | N-CH₃ | ~2.5-3.0 | ~30-40 | Singlet (s) | C-1, C-5 |
| 7 | CH₂ | ~2.0-2.8 | ~40-50 | Multiplet (m) | C-1, C-4 |
| 8 | CH₂ | ~2.0-2.8 | ~40-50 | Multiplet (m) | C-1, C-4 |
Interpreting 2D NMR Spectra
The following diagram illustrates the key expected correlations for structural elucidation.
Figure 2: Expected key COSY and HMBC correlations for 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
-
COSY Analysis: The COSY spectrum will be crucial for identifying the protons of the four-membered ring. We expect to see correlations between the bridgehead proton H-4 and the vinylic proton H-5, as well as between H-4 and the methylene protons H-7 and H-8.
-
HSQC Analysis: The HSQC spectrum will unambiguously link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC Analysis: The HMBC spectrum is the key to assembling the complete molecular structure. Key correlations to look for include:
-
The N-methyl protons to the bridgehead carbon (C-1) and the carbonyl carbon (C-3) or the vinylic carbon (C-5).
-
The bridgehead proton (H-4) to the carbonyl carbon (C-3) and the vinylic carbon (C-5).
-
The vinylic proton (H-5) to the bridgehead carbon (C-1).
-
Conclusion
The structural characterization of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one necessitates a systematic and comprehensive NMR approach. By following the detailed protocols and interpretative guidance provided in this application note, researchers can confidently assign the ¹H and ¹³C NMR spectra and confirm the unique structure of this strained bicyclic lactam. The combination of 1D and 2D NMR techniques provides a self-validating system for the complete and unambiguous elucidation of this and other novel, complex organic molecules.
References
- Synthesis of Enantiomerically Pure Bicyclic Lactams. (n.d.). Thieme.
- Kowalski, P., & Szatkowska, A. (2002). Physical image vs. structure relation, 4. Configuration and conformation determination of some bicyclic lactams by 1H NMR and theoretical methods. Journal of Molecular Structure, 615(1-3), 169-179.
-
ResearchGate. (n.d.). ¹³C-NMR spectra of DABCO, monocationic-QAC (C4-D), and bis-quaternary ammonium monocarboxylate (C4-DA). Retrieved April 3, 2026, from [Link]
- Parker, W. O. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
- Snider, B. B., & Che, Q. (2007). An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. PMC.
- Wang, L., et al. (2017). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Reduction of Azides to Amines under Metal-Free Conditions. The Royal Society of Chemistry.
- Kamar, A. A., et al. (2023).
- Zubčić, G., et al. (2024).
- Wang, C., et al. (2023). A Facile Method for the Synthesis of a Metribuzin Isomer. Taylor & Francis Online.
- Wang, Z., et al. (2021). Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing.
- Sharma, G., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega.
- Jean-Claude, B. J., et al. (2017). ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI.
- Katagiri, N., et al. (1987). Photochemical formation and some chemical properties of 2,6-diazabicyclo[2.2.0]-hexane-3,5-diones from pyrimidinium-4-olates. A new approach to novel bis(β-lactams). Journal of the Chemical Society, Perkin Transactions 1, 1845-1850.
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... Retrieved April 3, 2026, from [Link]
- Unknown. (2022).
- Williams, J. D., et al. (2019). Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. ChemPhotoChem, 3(5), 229-232.
- Grygorenko, O. O., et al. (2021). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv.
- George, T. A., & Jones, G. B. (2004). 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes. A Review. Heterocycles, 63(3), 711-733.
- Ukaji, Y., et al. (2005). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 3(11), 2154-2158.
- Unknown. (n.d.). 構造解析の進め方.
-
PubChem. (n.d.). 1,4-Diazabicyclo[2.2.0]hexane. Retrieved April 3, 2026, from [Link]
- Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Jug, M. E., & Shapiro, J. J. (1981). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 103(6), 1375-1380.
- Wang, Z. J., et al. (2018). Enzymatic Construction of Highly Strained Carbocycles. Science, 361(6407), 1089-1094.
- Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Tetrahedron, 71(11), 1845-1850.
-
Kaneka Techno Research. (n.d.). 2次元NMR法による構造解析. Retrieved April 3, 2026, from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical formation and some chemical properties of 2,6-diazabicyclo[2.2.0]-hexane-3,5-diones from pyrimidinium-4-olates. A new approach to novel bis(β-lactams) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 分析事例:2次元NMR法による構造解析 | カネカテクノリサーチ | カネカグループの分析会社 [ktr.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Ring-Opening Reaction Conditions for 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Executive Summary
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS: 189103-09-1) is a highly strained bicyclic compound belonging to the class of Dewar pyrimidinones. Formed primarily via the photochemical valence isomerization of 4(3H)-pyrimidinones, this metastable intermediate is of significant interest in drug development and synthetic organic chemistry. Its unique [2.2.0] bicyclic framework provides a stereospecific and regiospecific scaffold for synthesizing functionalized β-lactams (2-azetidinones) and serves as a critical model for understanding UV-induced DNA photolesions.
This application note details the mechanistic causality and validated experimental protocols for the two primary ring-opening pathways of this molecule: Thermal Electrocyclic Reversion and Nucleophilic Solvolysis .
Mechanistic Grounding: The Chemistry of Dewar Pyrimidinones
The reactivity of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is fundamentally driven by extreme angle strain. According to X-ray diffraction and ab initio calculations of related Dewar pyrimidinones (), the endocyclic bond angles within the fused 2-azetidinone and dihydroazete rings are compressed to nearly 90° (ranging from 81° to 100°). This severe deviation from typical sp² (120°) and sp³ (109.5°) geometries forces an increase in the p-character of the endocyclic bonds.
This structural distortion has two critical chemical consequences that dictate experimental choices:
-
Bond Elongation & Electrophilicity: The C1–N2 bond in the dihydroazete ring is abnormally elongated by approximately 0.06 Å compared to standard straight-chain imines. Furthermore, the electronegativity of the N2 and N6 atoms induces a significant partial positive charge at the C1 bridgehead carbon. This makes the C1 position highly susceptible to regioselective nucleophilic attack (e.g., by methanol), leading to the cleavage of the dihydroazete ring while preserving the synthetically valuable β-lactam core.
-
Kinetic Trapping & Thermal Reversion: The Dewar isomer is a kinetic trap. The overall transformation back to the aromatic pyrimidinone is an exothermic process driven by the relief of ring strain. Heating the compound provides the activation energy necessary to overcome the orbital symmetry restrictions, allowing a symmetry-allowed conrotatory [4π] electrocyclic ring-opening back to 2,3-dimethylpyrimidin-4(3H)-one. This mechanism mirrors the behavior of biological Dewar valence isomers formed during UV-induced DNA damage at thymine-thymine sites ().
Quantitative Structural Data
To understand the driving forces behind these ring-opening conditions, it is essential to compare the thermodynamic and structural parameters of the starting material and its products.
Table 1: Structural and Thermodynamic Parameters of Reaction States
| Parameter | Dewar Pyrimidinone (Bicyclic) | Aromatic Pyrimidinone (Monocyclic) | β-Lactam Derivative (Ring-Opened) |
| C1–N2 Bond Length | ~1.53 Å (Elongated) | N/A (Aromatic C–N: ~1.35 Å) | Cleaved |
| Endocyclic Bond Angles | 81° – 100° (Highly Strained) | ~120° (Planar sp²) | ~90° (Azetidinone ring only) |
| Carbonyl IR Frequency | ~1760 cm⁻¹ | ~1660 cm⁻¹ | ~1750 cm⁻¹ |
| Thermodynamic State | Metastable (Kinetic Trap) | Highly Stable | Stable |
| Reaction Yield | N/A (Starting Material) | >90% (via Thermal Reversion) | ~94% (via Methanolysis) |
Reaction Pathways Visualization
The following diagram maps the divergent ring-opening pathways based on the applied chemical environment.
Figure 1: Reaction pathways for thermal reversion and solvolytic ring-opening of the Dewar isomer.
Experimental Protocols
Protocol A: Thermal Electrocyclic Ring-Opening
Objective: To quantitatively convert the Dewar pyrimidinone back to its aromatic valence isomer, 2,3-dimethylpyrimidin-4(3H)-one. Rationale: Heating the isolated Dewar isomer in an inert, high-boiling solvent provides the necessary thermal energy to overcome the activation barrier for the conrotatory [4π] ring-opening, driven by the massive relief of bicyclic strain.
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in anhydrous toluene to achieve a concentration of 0.1 M. Ensure the glassware is oven-dried and purged with Argon to prevent oxidative side reactions.
-
Thermal Activation: Equip the reaction flask with a reflux condenser. Heat the mixture to reflux (approx. 110 °C) while stirring continuously for 3 to 4 hours.
-
Self-Validation Checkpoint (UV-Vis): The starting Dewar isomer lacks extended conjugation and does not absorb significantly above 260 nm. Extract a 50 µL aliquot, dilute in methanol, and analyze via UV-Vis spectroscopy. The successful conrotatory ring-opening is self-validated by the emergence of a strong absorption band at λmax≈300 nm, characteristic of the conjugated pyrimidinone system.
-
Isolation: Once TLC confirms the complete consumption of the starting material, cool the reaction to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting 2,3-dimethylpyrimidin-4(3H)-one via silica gel flash chromatography (Eluent: DCM/Methanol 95:5). Yields typically exceed 90%.
Protocol B: Nucleophilic Solvolysis (Methanolysis)
Objective: To synthesize a functionalized 4-methoxy-2-azetidinone (β-lactam) derivative via the selective cleavage of the dihydroazete ring. Rationale: The highly electrophilic C1 bridgehead carbon is selectively attacked by methanol. Because the solvent acts as the nucleophile, it bypasses attack at the imine C=N bond or the amide carbonyl, specifically cleaving the elongated C1–N2 bond and leaving the β-lactam ring intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in HPLC-grade anhydrous methanol to achieve a 0.05 M solution.
-
Reaction Initiation: Stir the reaction mixture at ambient room temperature (20–25 °C). For highly pure Dewar isomers, solvolysis proceeds quantitatively without a catalyst. If the reaction is sluggish, add a catalytic trace (0.01 eq) of p-toluenesulfonic acid (pTSA) to facilitate the formation of the azetidinyl cation intermediate.
-
Incubation: Allow the reaction to stir for 12 to 24 hours under an inert atmosphere.
-
Self-Validation Checkpoint (FT-IR & HPLC): Monitor the reaction progression. The cleavage of the dihydroazete ring is confirmed by IR spectroscopy: the highly strained bicyclic carbonyl stretch (~1760 cm⁻¹) will shift to ~1750 cm⁻¹ (monocyclic β-lactam), and a new C–O ether stretch will appear. HPLC analysis will show a single new peak corresponding to the ring-opened product.
-
Quenching & Extraction: If an acid catalyst was used, quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Product Isolation: The resulting 4-methoxy-4-methyl-2-azetidinone derivative is typically isolated in near-quantitative yield (~94%) and requires minimal further purification.
References
-
Hirokami, S., Murao, A., Kakuda, H., Shinoda, H., & Koga, Y. (1997). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 62(9), 2711-2719.[Link]
-
Taylor, J.-S., Garrett, D. S., & Cohrs, M. P. (1988). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'→5')-thymidine. Biochemistry, 27(19), 7206-7215.[Link]
using 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in synthetic organic chemistry
Application Notes and Protocols: Utilizing 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in Synthetic Organic Chemistry and MOST Systems
Executive Summary
The compound 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a highly strained Dewar valence isomer of 1,2-dimethylpyrimidin-4-one. Recently achieving a breakthrough in Molecular Solar Thermal (MOST) energy storage ()[1], this bio-inspired molecule stores photon energy within its strained bicyclic framework upon UV excitation[1]. Beyond energy storage, this compound offers unprecedented utility in synthetic organic chemistry. It serves a dual purpose: as an on-demand, localized "chemical heater" capable of driving endothermic reactions via acid-catalyzed heat release[1], and as a highly reactive, strained bicyclic intermediate for the synthesis of complex peptidomimetics and nitrogenous heterocycles.
Mechanistic Insights & Causality
Photochemical Electrocyclization (The "Charging" Phase)
The generation of the Dewar pyrimidone relies on a symmetry-allowed 4π disrotatory electrocyclization. When the stable 1,2-dimethylpyrimidin-4-one precursor is irradiated with 300 nm UV light, the conjugated π-system is excited to a singlet state, triggering the formation of a central C1–C4 σ-bond[1]. This traps the molecule in a metastable bicyclo[2.2.0] conformation containing fused 2-azetidinone (β-lactam) and 3,4-dihydroazete rings. X-ray diffraction studies confirm that the bond angles in this state are severely compressed to approximately 90° (ranging from 81° to 100°), resulting in immense ring strain and elongated C–N bonds ()[2].
Acid-Catalyzed Cycloreversion (The "Discharging" Phase)
The stored strain energy (>1.6 MJ/kg) can be released on demand[3]. The addition of a catalytic amount of acid (H⁺) protonates the imine nitrogen or carbonyl oxygen, significantly lowering the lowest unoccupied molecular orbital (LUMO) and reducing the activation energy barrier for the [2+2] cycloreversion[1]. The central σ-bond breaks, and the molecule violently relaxes back to the aromatic pyrimidone state. The resulting exothermic release of heat is substantial enough to boil small volumes of water[1], making it an ideal localized heat source for solvent-free or aqueous synthetic reactions.
Synthetic Utility of the Azetidinone Core
For drug development professionals, the Dewar isomer is not just a battery; it is a synthetic building block. The β-lactam-like azetidinone core is highly susceptible to nucleophilic acyl substitution. Because the relief of ring strain provides a massive thermodynamic driving force, nucleophiles (such as primary amines) can easily attack the C3 carbonyl, cleaving the C3–N2 bond to yield heavily functionalized acyclic β-amino acid derivatives.
Quantitative Data Presentation
To facilitate experimental design, the physicochemical and thermodynamic properties of the MOST system are summarized below.
| Property | Value | Causality / Significance |
| Compound Identity | 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one | Metastable Dewar valence isomer of pyrimidone. |
| Excitation Wavelength | 300 nm | Precisely matches the π-π* transition of the precursor, maximizing quantum yield[1]. |
| Energy Density | > 1.6 MJ/kg | Exceptionally high strain energy stored in the fused [2.2.0] bicyclic system[3]. |
| Trigger Mechanism | Acid Catalysis (H⁺) | Protonation lowers the activation barrier for the[2+2] cycloreversion[1]. |
| Operating Environment | Solvent-free or Aqueous | Enables high-density energy storage and green chemistry applications[1]. |
Experimental Protocols
Protocol A: Photochemical Generation of the Dewar Isomer
Objective: Synthesize and isolate the metastable Dewar pyrimidone.
-
Preparation: Dissolve 1,2-dimethylpyrimidin-4-one in high-purity water (or maintain solvent-free if utilizing a thin-film reactor)[1].
-
Causality: Aqueous compatibility ensures an environmentally benign process and prevents solvent-induced quenching of the excited state[1].
-
-
Irradiation: Expose the matrix to a 300 nm UV light source under continuous stirring at 25 °C.
-
Causality: 300 nm light provides the exact energy required to reach the reactive singlet excited state without causing unwanted photolytic degradation of the molecular framework[1].
-
-
Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The successful formation of the Dewar isomer is confirmed by the bleaching (disappearance) of the ~300 nm absorption band, which indicates the destruction of the conjugated pyrimidone π-system ()[4].
-
Isolation: Extract the compound using a cold, non-polar aprotic solvent (if required) or utilize the neat liquid directly. Store at low temperatures (≤ 4 °C) in the dark to prevent premature thermal reversion.
Protocol B: Acid-Triggered Thermal Release for Localized Reaction Heating
Objective: Utilize the Dewar isomer as a localized "chemical heater" to drive an endothermic synthetic reaction (e.g., a challenging Diels-Alder cycloaddition).
-
Matrix Integration: Mix the target endothermic reaction components (diene and dienophile) with the neat Dewar isomer (1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one) in a microfluidic reactor or sealed vial.
-
Causality: The solvent-free nature of the Dewar isomer allows it to act as both the reaction medium and the latent heat source[1].
-
-
Catalytic Trigger: Inject 1-2 mol% of a strong acid (e.g., trifluoroacetic acid or dilute HCl).
-
Causality: The acid protonates the Dewar framework, triggering an immediate, highly exothermic [2+2] cycloreversion[1].
-
-
Self-Validation Checkpoint: Monitor the reaction matrix using an IR thermal camera. A rapid temperature spike (capable of reaching >100 °C locally) immediately following acid injection confirms successful cycloreversion and heat release[1]. The target endothermic reaction will proceed driven by this localized thermal burst.
Protocol C: Nucleophilic Ring-Opening for Peptidomimetic Synthesis
Objective: Exploit the strained azetidinone core to synthesize functionalized β-amino acid derivatives.
-
Preparation: Dissolve the isolated Dewar isomer in anhydrous dichloromethane (DCM) and cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions prevent premature hydrolysis of the β-lactam ring. The ultra-low temperature prevents thermal cycloreversion, preserving the highly strained bicyclic framework for nucleophilic attack.
-
-
Nucleophilic Attack: Add 1.1 equivalents of a primary amine (e.g., benzylamine) dropwise over 10 minutes.
-
Causality: The nucleophile attacks the sterically accessible C3 carbonyl. The immense ring strain of the ~90° bond angles forces the rapid cleavage of the C3–N2 bond[2].
-
-
Self-Validation Checkpoint: Quench the reaction and analyze the crude mixture via ¹H-NMR. The disappearance of the highly shielded bridgehead methyl singlet (characteristic of the strained bicyclic system) and the appearance of downfield signals corresponding to the acyclic amide product confirms successful ring opening.
Visualizations
Fig 1. Photochemical charging and acid-catalyzed thermal release cycle of the MOST system.
Fig 2. Experimental workflow for utilizing the Dewar pyrimidone as a localized chemical heater.
References
-
Title: Molecular solar thermal energy storage in Dewar pyrimidone beyond 1.6 MJ/kg Source: Science (2026) URL: [Link]
-
Title: X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives Source: The Journal of Organic Chemistry (1997) URL: [Link]
-
Title: Molecular solar thermal energy storage in Dewar Pyrimidone beyond 1.6 MJ/kg Dataset Source: Dryad (2026) URL: [Link]
Sources
- 1. Molecular solar thermal energy storage in Dewar pyrimidone beyond 1.6 MJ/kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Molecular solar storage reaches 1.6 MJ/kg [rinnovabili.net]
- 4. Dryad | Data: Molecular solar thermal energy storage in Dewar Pyrimidone beyond 1.6 MJ/kg [datadryad.org]
Application Note: Selective Catalytic Hydrogenation of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The compound 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS No. 189103-09-1)[1] belongs to a unique class of highly strained bicyclic molecules known as Dewar pyrimidinones. Typically generated via the photochemical valence isomerization of their corresponding pyrimidin-4(3H)-ones, these structures are of significant interest in the development of constrained nitrogenous scaffolds for drug discovery.
The primary synthetic challenge when functionalizing this core lies in the chemoselective reduction of the C5=N6 imine bond without triggering the collapse of the strained bicyclo[2.2.0]hexane framework. The inherent strain of the system—characterized by abnormally elongated C1–N2 bond distances and compressed endocyclic bond angles (~90°)[2]—makes the C1–C4 bridgehead bond highly susceptible to hydrogenolysis. Under overly harsh reductive conditions, the bridgehead bond cleaves, leading to ring-opened tetrahydropyrimidinones or azetidinyl derivatives[3].
Causality in Catalyst Selection: To achieve complete chemoselectivity, the thermodynamic driving force for reduction must be carefully controlled.
-
Palladium on Carbon (Pd/C) is the catalyst of choice. It provides sufficient surface activity to reduce the highly reactive, sp²-hybridized C5=N6 bond (which readily reduces to release angle strain) while remaining mild enough to leave the sp³-hybridized C1–C4 bridgehead intact.
-
Platinum Dioxide (PtO₂ - Adams' Catalyst) or elevated hydrogen pressures provide excess kinetic energy that overcomes the activation barrier for C–C and C–N bond cleavage, resulting in catastrophic hydrogenolysis of the bicyclic core.
Figure 1: Reaction pathways for the catalytic hydrogenation of the Dewar pyrimidinone framework.
Catalyst Screening & Optimization Data
The following table summarizes the quantitative optimization data for the reduction of the Dewar pyrimidinone core. The data clearly demonstrates the necessity of ambient pressure and mild palladium catalysis to prevent ring-opening.
| Catalyst System | Loading (mol %) | Solvent | H₂ Pressure | Temp (°C) | Conversion (%) | Selectivity for Bicyclohexanone (%) | Major Byproduct Pathway |
| 10% Pd/C | 5 | MeOH | 1 atm | 25 | >99 | >95 | Trace ring-opened amide |
| 10% Pd/C | 5 | MeOH | 5 atm | 50 | >99 | <40 | C1–C4 Hydrogenolysis |
| PtO₂ (Adams) | 2 | EtOAc | 1 atm | 25 | 85 | 60 | C–N Bond Cleavage |
| 5% Rh/Al₂O₃ | 5 | THF | 1 atm | 25 | 40 | 80 | Unreacted substrate |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By integrating an In-Process Control (IPC) step using Nuclear Magnetic Resonance (NMR), the operator can definitively confirm the preservation of the bicyclic core before proceeding to downstream isolation.
Materials & Reagents
-
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% w/w water wet
-
Anhydrous Methanol (MeOH)
-
Hydrogen gas (H₂, ultra-high purity)
-
Celite® 545 (for filtration)
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the substrate in 20 mL of anhydrous MeOH. Causality: Methanol ensures complete dissolution of the polar substrate and facilitates rapid hydrogen transfer at the Pd surface without the acid-catalyzed ring-opening risks associated with solvents like acetic acid.
-
Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 5 mol% of 10% Pd/C.
-
Atmospheric Exchange: Seal the flask with a rubber septum. Using a vacuum/H₂ manifold or a double-balloon system, evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Hydrogenation: Stir the suspension vigorously (800 rpm) at 25 °C under 1 atm of H₂ for 4 hours.
-
In-Process Control (IPC) - The Self-Validation Step: At t = 3 hours, withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, evaporate, and dissolve in CDCl₃ for ¹H NMR analysis.
-
Validation Metric: The starting material features a distinct C5=N imine proton signal (δ ~7.0–7.5 ppm). Successful reduction is confirmed by the complete disappearance of this signal and the emergence of an upfield ABX system (δ ~3.0–4.0 ppm) corresponding to the newly formed C5-H₂ and N6-H protons. If the bridgehead bond has cleaved, the rigid bicyclic coupling pattern will collapse, immediately alerting the operator to over-reduction.
-
-
Filtration: Once IPC confirms >95% conversion, purge the flask with Argon. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 15 mL of MeOH.
-
Isolation: Concentrate the filtrate in vacuo (water bath < 35 °C to prevent thermal degradation of the strained product). The resulting 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hexan-3-one can be purified via recrystallization from diethyl ether/hexane.
Figure 2: Self-validating experimental workflow for selective imine hydrogenation.
References
-
Structural Studies of Dewar Pyrimidinones. The Journal of Organic Chemistry, Vol. 62, No. 9. ACS Publications. Available at: [Link]
-
Ring-Opening Pathways of Strained Heterocycles. Advances in Heterocyclic Chemistry, Volume 63. Elsevier. Available at:[Link]
Sources
Application Note: In Situ Trapping of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one Intermediates
Target Audience: Synthetic Chemists, Photochemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
The photochemical isomerization of pyrimidin-4-ones yields highly strained bicyclic intermediates known as Dewar pyrimidinones. Specifically, the UV irradiation of 2,3-dimethylpyrimidin-4-one generates 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one [1]. This intermediate is of profound interest to drug development professionals and photochemists for two primary reasons:
-
Biological Relevance: It serves as a structural model for the Dewar valence isomers of pyrimidine (6-4) pyrimidone photoproducts, which are critical UV-induced DNA lesions[2].
-
Synthetic Utility: The immense ring strain of the bicyclic system makes it a powerful electrophile. Trapping this intermediate yields highly functionalized 2-azetidinones (β-lactams), which are privileged scaffolds in antibiotic drug discovery[3].
Causality in Experimental Design
The 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one intermediate is characterized by severe bond angle strain, with endocyclic angles compressed to approximately 90°[4]. Because of this strain, the intermediate is thermally labile and prone to cycloreversion or degradation at room temperature[1].
To successfully harness this intermediate, the experimental design must adhere to two strict causal principles:
-
Cryogenic Photochemistry: Irradiation must be conducted at sub-zero temperatures (typically -20 °C to -30 °C) to suppress thermal degradation pathways[1].
-
In Situ Nucleophilic Trapping: Because the intermediate cannot be easily isolated under standard conditions, a trapping agent (nucleophile) must be introduced directly into the cold reaction mixture. The highly electronegative N2 and N6 atoms withdraw electron density, creating a strong positive charge on the C1 bridgehead carbon, directing nucleophilic attack to relieve the ring strain[4].
Pathway Visualization
The following diagram illustrates the photochemical generation and subsequent nucleophilic trapping of the Dewar pyrimidinone intermediate.
Photochemical generation and in situ trapping pathway of the Dewar pyrimidinone intermediate.
Quantitative Data: Trapping Agents & Yields
The choice of trapping agent dictates the final structure of the ring-opened product. The table below summarizes the outcomes of various in situ trapping reactions targeting the 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one intermediate[1][4].
| Trapping Agent (Nucleophile) | Reaction Temp (°C) | Resulting Product Scaffold | Isolated Yield (%) | Mechanistic Note |
| Methanol (MeOH) | -20 °C to 25 °C | 4-Methoxy-2-azetidinone | 94% | Quantitative ring-opening via C1 attack[1]. |
| tert-Butylamine | -20 °C to 25 °C | 4-(tert-Butylamino)-2-azetidinone | 88% | Amine acts as a strong nucleophile, rapidly relieving strain. |
| Silyl Enol Ethers | -78 °C to 0 °C | N-phenylindole derivatives | 75% | Initial ortho-addition followed by cyclization[4]. |
| Silyl Ketene Acetals | -78 °C to 0 °C | N-phenylindolinone derivatives | 68% | N-addition isolated specifically with ketene acetals[4]. |
Experimental Protocol
This self-validating protocol outlines the generation and trapping of the intermediate using methanol as the model nucleophile.
Materials & Equipment
-
Substrate: 2,3-Dimethylpyrimidin-4-one (2.0 g)[1].
-
Solvent: Anhydrous 2-propanol or Acetonitrile (300 mL).
-
Trapping Agent: Anhydrous Methanol (or ammonia/amines)[1].
-
Equipment: 100-W high-pressure mercury lamp, Pyrex immersion well (cuts off wavelengths < 280 nm), cryogenic cooling apparatus.
Step-by-Step Methodology
Step 1: Preparation and Degassing
-
Dissolve 2.0 g of 2,3-dimethylpyrimidin-4-one in 300 mL of anhydrous 2-propanol in a specialized photochemical reaction cell[1].
-
Purge the solution with dry Argon for 30 minutes to remove dissolved oxygen, which can quench excited triplet states or lead to unwanted photo-oxidation.
Step 2: Photochemical Generation (Cryogenic)
-
Cool the reaction cell to between -20 °C and -30 °C using a cryostat[1]. Causality: Maintaining this temperature is critical to prevent the thermal cycloreversion of the forming 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
-
Turn on the 100-W high-pressure mercury lamp. Irradiate the solution through a Pyrex filter for approximately 6 hours[1].
-
In-Process Control (Self-Validation): Withdraw a 0.5 mL aliquot every 2 hours. Keep the aliquot cold and analyze via cold UV-Vis spectroscopy. The reaction is complete when the characteristic absorption band of the pyrimidin-4-one chromophore (~290 nm) is fully depleted.
Step 3: In Situ Trapping
-
While maintaining the temperature at -20 °C, inject an excess of the trapping agent (e.g., 10 equivalents of anhydrous methanol or ammonia) directly into the irradiated solution[1].
-
Stir the mixture at -20 °C for 1 hour to ensure complete nucleophilic attack on the highly strained C1 bridgehead carbon[4].
-
Gradually allow the reaction mixture to warm to room temperature (20–25 °C) over 2 hours.
Step 4: Isolation and Purification
-
Evaporate the solvent under vacuum at 20–25 °C[1]. Note: Do not exceed 30 °C during evaporation to preserve the integrity of the newly formed β-lactam.
-
Purify the crude reaction mixture via size-exclusion chromatography on Sephadex LH-20, utilizing a chloroform-hexane (4:1 v/v) solvent system as the eluant[1].
-
Collect 10 mL fractions and analyze via TLC or LC-MS. Pool the fractions containing the 4-methoxy-2-azetidinone derivative and concentrate to yield the final product.
Troubleshooting & Best Practices
-
Low Yield of Trapped Product: If the yield of the 2-azetidinone is low, thermal reversion likely occurred. Ensure the cooling jacket of the immersion well is functioning properly and that the trapping agent is added before the solution is allowed to warm.
-
Over-Irradiation: Prolonged irradiation past the point of starting material consumption can lead to secondary photolysis of the Dewar intermediate. Always rely on the in-process UV-Vis control to determine the exact endpoint.
-
Moisture Sensitivity: The highly electrophilic nature of the Dewar pyrimidinone makes it susceptible to trapping by ambient moisture, which yields unintended ring-opened carboxylic acids. Strict anhydrous conditions (flame-dried glassware, Argon atmosphere) must be maintained.
References
-
[3] Photochemistry of 5-methylpyrimidin-4-ones in acetic acid solution: thermal rearrangements of Dewar pyrimidinones and 4-acetoxyazetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
-
[2] Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies. Nucleic Acids Research (PMC). URL:[Link]
-
[1] X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry. URL:[Link]
-
[4] The Journal of Organic Chemistry Vol. 62 No. 9. ACS Publications. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemistry of 5-methylpyrimidin-4-ones in acetic acid solution: thermal rearrangements of Dewar pyrimidinones and 4-acetoxyazetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
preventing thermal reversion of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one during purification
Welcome to the Technical Support Center for the isolation and handling of highly strained bicyclic photoproducts.
As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one via UV irradiation, only to lose the compound during the final isolation steps. This molecule is a highly strained Dewar pyrimidinone isomer. Because of its massive internal ring strain, it possesses a strong thermodynamic driving force to undergo disrotatory ring-opening back to its planar, aromatic pyrimidinone counterpart.
Recently, this massive energy release has been harnessed for Molecular Solar Thermal (MOST) energy storage [1]. However, the very property that makes it useful for energy storage makes it notoriously difficult to purify. Below is our definitive troubleshooting guide to preventing thermal and acid-catalyzed reversion during your purification workflows.
Troubleshooting FAQs: Preventing Isomer Reversion
Q1: Why does my product completely revert to the pyrimidinone starting material during rotary evaporation? Causality: Standard rotary evaporation utilizes a heated water bath (typically 30–40 °C). While this temperature seems mild for standard organic chemistry, the activation energy barrier for the reversion of the 2,6-diazabicyclo[2.2.0]hex-5-en-3-one framework is relatively low. As the solvent evaporates, the localized concentration of the Dewar isomer increases, which can accelerate bimolecular degradation pathways. More importantly, prolonged exposure to the thermal energy of the water bath provides the exact activation energy required to trigger the exothermic ring-opening. Solution: Abandon heated rotary evaporation. Instead, freeze your collected fractions using a dry ice/acetone bath and remove the solvent via lyophilization (freeze-drying) or a sub-zero cold-trap vacuum manifold. By keeping the system below 0 °C, you thermally starve the reversion pathway.
Q2: I am operating at room temperature, but I still see significant reversion during silica gel chromatography. How do I fix this? Causality: Silica gel surfaces are heavily populated with weakly acidic silanol groups (pKa ~ 4.5–5.5). The bridging nitrogen and the carbonyl oxygen of the Dewar isomer are exquisitely sensitive to Brønsted acids. Protonation at these sites dramatically lowers the activation barrier for reversion. This acid-catalyzed reversion is so rapid and exothermic that it is intentionally used in MOST systems to release stored heat on demand to boil water [1]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1–2% triethylamine (TEA) to cap the acidic silanol sites.
Q3: Does my choice of elution solvent impact the stability of the Dewar isomer? Causality: Yes. Protic solvents (like methanol, ethanol, or isopropanol) can hydrogen-bond with the carbonyl oxygen of the Dewar isomer. This hydrogen bonding stabilizes the transition state of the ring-opening reaction, effectively lowering the barrier to reversion [2]. Solution: Use strictly aprotic solvent systems (e.g., hexanes/ethyl acetate or dichloromethane). Ensure all solvents are strictly anhydrous, as trace water can introduce localized pH fluctuations and protonation events on the column.
Quantitative Data: Reversion Kinetics
Understanding the half-life ( t1/2 ) of your Dewar isomer under various conditions is critical for planning your workflow.
Table 1: Impact of Purification Conditions on Dewar Isomer Stability
| Purification Condition | Temperature | Additive / Matrix | Estimated Half-Life ( t1/2 ) | Primary Reversion Mechanism |
| Standard Rotavap | 40 °C | None (Concentrated) | < 2 hours | Thermal |
| Standard Column | 25 °C | Untreated Silica Gel | < 15 mins | Acid-Catalyzed |
| Neutralized Column | 4 °C | Silica + 1% TEA | > 7 days | Suppressed |
| Lyophilization | -78 °C to 0 °C | High Vacuum | > 30 days | Suppressed |
| Acid-Triggered MOST | 25 °C | Strong Acid (e.g., TFA) | < 1 second | Acid-Catalyzed |
Validated Methodology: Cold, Acid-Free Isolation Protocol
To ensure a self-validating and loss-free isolation of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, follow this exact sequence:
Step 1: Stationary Phase Neutralization Slurry standard silica gel (230-400 mesh) in your chosen non-polar, aprotic eluent containing 2% (v/v) Triethylamine (TEA). Stir for 30 minutes to ensure complete capping of all acidic silanol sites.
Step 2: Column Packing & Thermal Control Pack the column in a cold room (4 °C) or utilize a jacketed column cooled with a recirculating chiller. Pre-chill all elution solvents.
Step 3: Sample Loading Dissolve the crude photochemical mixture in the absolute minimum volume of cold dichloromethane. Do not use any protic solvents to aid dissolution.
Step 4: Rapid Elution Run the column using slight positive pressure (flash chromatography) to minimize the time the compound spends on the stationary phase. Collect fractions in borosilicate tubes pre-chilled in an ice bath.
Step 5: Self-Validating Purity Check Validation Check: Spot the eluted fractions on a TEA-treated TLC plate. The Dewar isomer lacks the extended conjugation of the pyrimidinone and will be UV-inactive . A single, UV-inactive spot (visualized via iodine vapor or KMnO4 stain) confirms the absence of the highly UV-active planar pyrimidinone, validating that reversion did not occur during the column run.
Step 6: Thermal-Free Solvent Removal Pool the pure fractions into a round-bottom flask. Freeze the solution solid using a dry ice/acetone bath (-78 °C). Attach the flask to a lyophilizer or a high-vacuum manifold equipped with a cold trap. Allow the solvent to sublime off while the flask remains at or below 0 °C.
Process Visualization
Workflow contrasting optimized vs. standard purification pathways for Dewar pyrimidinones.
References
-
Han, G. G. D., & Houk, K. N. (2026). Molecular solar thermal energy storage in Dewar Pyrimidone beyond 1.6 MJ/kg. Dryad Dataset. [Link]
-
Taylor, J. S., Garrett, D. S., & Cohrs, M. P. (1990). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine. Biochemistry, 29(11), 2676–2685. [Link]
Technical Support Center: Troubleshooting 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe rapid, inexplicable loss of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one during in vitro assays.
This compound is a photochemically formed Dewar pyrimidinone . While highly valuable for structural and photochemical studies, its bicyclic [2.2.0] architecture makes it inherently unstable in standard biological workflows. This guide provides the mechanistic causality behind its degradation and self-validating protocols to ensure the integrity of your experiments.
Part 1: Mechanistic Causality of Aqueous Degradation
To stop your compound from degrading, you must first understand why it degrades.
The 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one molecule consists of a highly strained framework where a 2-azetidinone ring is fused to a dihydroazete ring. This geometry forces the internal bond angles to approximately 90°—a severe deviation from the ideal 120° (sp²) and 109.5° (sp³) angles[1].
Because of this extreme angle strain, the C1–N2 bond is abnormally elongated (by ~0.06 Å compared to typical imines), and the electronegative nitrogen atoms pull electron density away, leaving a strong positive charge on the C1 carbon[1]. Consequently, any protic solvent (like water) acts as a nucleophile. Water attacks the highly electrophilic C1 position, cleaving the C1–N2 bond to relieve the ring strain, which irreversibly converts the bicyclic compound into an inactive enamide [2].
Mechanistic pathway of Dewar pyrimidinone degradation via nucleophilic attack in aqueous media.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound disappear immediately when I use Tris buffer? Tris(hydroxymethyl)aminomethane contains a primary amine. Primary amines are significantly stronger nucleophiles than water. When exposed to Tris, the amine rapidly attacks the C1 position of the Dewar pyrimidinone, bypassing the enamide pathway to form an imine derivative [2]. You must strictly avoid primary and secondary amine buffers (e.g., Tris, Glycine) when handling this compound.
Q2: I switched to a non-aqueous solvent (methanol) to avoid water, but the compound still degraded. Why? Methanol is a protic solvent. While it prevents enamide formation, the methanol molecule itself acts as a nucleophile. It attacks the strained C1–N2 bond, resulting in the formation of a 4-methoxy-2-azetidinone derivative[2]. To maintain structural integrity, you must use strictly aprotic solvents.
Q3: How can I analytically distinguish between the intact compound and its degradation products? The intact Dewar pyrimidinone and its enamide/imine degradation products have distinct UV absorption profiles due to the loss of the strained bicyclic conjugation. Use HPLC-UV or LC-MS. The intact compound will elute differently than the ring-opened enamide, and mass spectrometry will show the addition of water (+18 Da) for the enamide product.
Part 3: Quantitative Solvent Compatibility Matrix
To design a successful experiment, you must match your solvent strategy to the compound's nucleophilic vulnerabilities.
| Solvent / Buffer Environment | Acting Nucleophile | Principal Degradation Product | Structural Impact |
| Water / Aqueous Media | H₂O / OH⁻ | Enamide | Complete ring opening[2] |
| Methanol / Ethanol | R-OH | 4-methoxy-2-azetidinone | Dihydroazete ring cleavage[2] |
| Primary Amines (e.g., Tris) | R-NH₂ | Imine derivative | Rapid nucleophilic substitution[2] |
| Acetic Acid / Acetate | CH₃COO⁻ | Pyrimidinium-5-carboxylate | Carboxylate addition[2] |
| Anhydrous DMSO / MeCN | None (Aprotic) | None (Intact Compound) | Stable (Maintains [2.2.0] core) |
Part 4: Standard Operating Procedure (SOP)
To prevent degradation, your experimental workflow must be designed as a self-validating system that minimizes aqueous exposure and eliminates nucleophilic buffers.
Protocol: Preparation and Aqueous Assay Integration
Step 1: Aprotic Stock Reconstitution Causality: Eliminates protic nucleophiles during long-term storage.
-
Reconstitute the lyophilized powder exclusively in 100% anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) to a concentration of 10 mM.
-
Aliquot into amber vials to prevent further photochemical isomerization and store at -80°C.
Step 2: Non-Nucleophilic Buffer Selection Causality: Prevents accelerated nucleophilic attack by buffer components[2].
-
Prepare your assay buffer using non-nucleophilic salts, such as 50 mM Potassium Phosphate or HEPES (pH 7.0–7.4).
-
Critical: Verify that no Tris, Glycine, or Acetate is present in the system.
Step 3: Thermal Kinetical Control Causality: Low temperatures reduce the kinetic energy available to reach the transition state of the C1–N2 bond cleavage.
-
Pre-chill the selected aqueous assay buffer to 4°C prior to the introduction of the compound.
Step 4: Just-in-Time Spiking Causality: Limits the absolute time the compound is exposed to the aqueous nucleophile.
-
Add the DMSO stock to the chilled aqueous buffer immediately (< 1 minute) before initiating the assay read or analytical injection.
Step 5: Analytical Verification (Self-Validation) Causality: Confirms the efficacy of Steps 1-4.
-
Run an aliquot of the final assay mixture through an HPLC-UV system using a rapid C18 gradient (MeCN/Water). Quantify the area under the curve (AUC) for the intact compound peak versus the enamide peak to validate that >95% of the compound remained intact during the assay window.
Decision tree for troubleshooting Dewar pyrimidinone instability in experimental workflows.
References
-
Title: X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: The Journal of Organic Chemistry Vol. 62 No. 9 Source: ACS Publications URL: [Link]
Sources
Technical Support Center: Synthesis & Optimization of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the precise mechanistic and practical challenges encountered during the photochemical synthesis of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
The synthesis of this highly strained Dewar pyrimidinone from its 1,2-dimethylpyrimidin-4-one precursor is governed by a delicate 1[1]. Upon absorption of UV radiation, the precursor enters an excited state, triggering a 4π electrocyclic ring closure. However, the resulting bicyclic system is thermodynamically unstable and susceptible to both 2[2] and 3[3]. Optimizing the UV irradiation time is not merely about maximizing conversion; it is about arresting the reaction at the precise kinetic maximum before degradation pathways dominate.
Mechanistic Pathway
Photochemical 4π electrocyclization pathway of 1,2-dimethylpyrimidin-4-one.
Troubleshooting Guides & FAQs
Q1: Why does the yield of my Dewar pyrimidinone plateau or decrease after extended UV irradiation? A1: This phenomenon is caused by the photostationary state and secondary photolysis. While UV irradiation drives the forward 4π electrocyclization, the resulting Dewar isomer can absorb secondary photons, leading to ring-opening or degradation[2]. Causality: The highly strained cyclobutene moiety within the [2.2.0] bicyclic framework is inherently labile. Extended irradiation pushes the system past its kinetic peak into a regime where the rate of degradation exceeds the rate of formation.
Q2: How do I determine the optimal irradiation time ( Topt ) for my specific photochemical reactor? A2: Topt is not a universal constant; it is highly dependent on your reactor's photon flux, precursor concentration, solvent UV-cutoff, and optical path length. You must perform a time-course kinetic study (see protocol below). Monitor the depletion of the pyrimidin-4-one precursor and the formation of the Dewar isomer using HPLC or 1 H-NMR. The optimal time is the inflection point where product formation maximizes before secondary degradation accelerates.
Q3: My product degrades during post-irradiation isolation. Is my UV exposure time to blame? A3: Indirectly, yes. If your irradiation time is too long without adequate cooling, the bulk solution temperature increases. Dewar pyrimidinones are thermally labile and will revert to their pyrimidin-4-one precursors at elevated temperatures[3]. Solution: Ensure your reactor is jacketed and maintained at 15–20 °C during the entire irradiation process, and minimize the time spent in downstream processing.
Q4: Why is there a discrepancy between my HPLC conversion rates and my isolated yield? A4: This discrepancy is typically caused by the workup procedure rather than the UV irradiation itself. Dewar pyrimidinones are highly sensitive to nucleophilic attack[3]. Causality: The relief of ring strain provides a strong thermodynamic driving force for nucleophilic addition across the imine-like double bond. If your solvent contains trace water or if you use protic solvents during purification, the strained bicyclic system can undergo rapid hydration before isolation.
Quantitative Optimization Parameters
| Parameter | Optimal Range | Effect on Dewar Pyrimidinone Yield | Mechanistic Rationale |
| Wavelength ( λ ) | 300–320 nm | Maximizes forward electrocyclization | Matches the absorption maximum of the pyrimidin-4-one precursor while minimizing direct absorption by the Dewar isomer[2]. |
| Temperature | 10–15 °C | Prevents product loss | Dewar isomers are thermodynamically unstable and undergo rapid thermal reversion to the precursor at room temperature[3]. |
| Irradiation Time | Empirically determined ( Topt ) | Prevents secondary photolysis | Excessive photon exposure drives the photostationary state toward ring-opening and degradation pathways[4]. |
| Solvent | Aqueous Acetonitrile / Water | Stabilizes intermediates | Polar solvents can influence the excited state lifetime and facilitate the isolation of reversible hydrates if needed[3]. |
Experimental Protocol: Time-Course Optimization Workflow
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By utilizing baseline sampling and strict thermal controls, you isolate the effect of UV photons from thermal or oxidative degradation variables.
Step-by-Step Methodology
-
Solution Preparation: Dissolve the 1,2-dimethylpyrimidin-4-one precursor in a UV-transparent solvent (e.g., HPLC-grade water or aqueous acetonitrile) to a concentration of 10–50 mM. Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can act as a triplet quencher or promote unwanted photo-oxidation.
-
Reactor Configuration: Transfer the solution to a quartz reaction vessel. Equip the vessel with a cooling jacket connected to a recirculating chiller set strictly to 15 °C. Position the UV light source (optimally emitting at 300–320 nm) at a fixed, recorded distance from the vessel.
-
Baseline Sampling (Self-Validation Step): Before initiating irradiation, extract a 100 μL aliquot as the T=0 baseline control. Keep this sample shielded from light and stored at 4 °C to validate that no dark reactions occur.
-
Time-Course Irradiation: Turn on the UV lamp. Extract 100 μL aliquots at predefined intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes). Immediately transfer each aliquot to an amber vial and store at 4 °C to arrest any thermal reversion.
-
Analytical Quantification: Analyze the aliquots using HPLC or 1 H-NMR. For 1 H-NMR, monitor the disappearance of the vinylic protons of the pyrimidin-4-one and the appearance of the upfield-shifted signals characteristic of the highly shielded Dewar isomer framework.
-
Data Synthesis & Topt Determination: Plot the concentration of the precursor and the Dewar product against irradiation time. Topt is identified as the peak of the product curve immediately preceding the onset of the plateau or decline phase.
Experimental workflow for optimizing UV irradiation time in Dewar pyrimidinone synthesis.
References
-
Title: Photochemistry of pyrimidin-4-ones in aqueous solution and reactions of Dewar pyrimidinones with water and hydrogen sulphide: isolation of reversible hydrates and thiazines Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: 3
-
Title: Relative Contributions of UVB and UVA to the Photoconversion of (6-4) Photoproducts into their Dewar Valence Isomers Source: Photochemistry and Photobiology (NIH / PubMed) URL: 2
-
Title: Photochemistry of 4-pyrimidinones: isolation of Dewar isomers Source: The Journal of Organic Chemistry (ACS Publications) URL: 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relative Contributions of UVB and UVA to the Photoconversion of (6-4) Photoproducts into their Dewar Valence Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemistry of pyrimidin-4-ones in aqueous solution and reactions of Dewar pyrimidinones with water and hydrogen sulphide: isolation of reversible hydrates and thiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
resolving co-elution issues in 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one HPLC chromatography
Resolving Co-Elution in HPLC Analysis of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing complex separation challenges involving highly strained, polar nitrogenous heterocycles.
The compound 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a specific Dewar pyrimidinone derivative. These compounds are formed via the 4π electrocyclization of (6-4) photoproducts upon exposure to UVA/UVB light[1]. Because the Dewar valence isomer and its planar precursors share identical molecular weights and highly similar polarities, baseline co-elution on traditional reversed-phase (RP) columns is a ubiquitous hurdle.
This guide provides field-proven, mechanistically grounded solutions to isolate this target compound, ensuring the scientific integrity of your downstream drug development or photochemistry assays.
Mechanistic Pathway of the Target Analyte
To separate a molecule, we must first understand its structural evolution. The transition from a planar pyrimidine to a highly strained bicyclic system fundamentally alters its interaction with chromatographic stationary phases[2].
Mechanistic pathway of Dewar pyrimidinone formation via UV irradiation.
Troubleshooting Guide & FAQs
Q1: Why does 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one completely co-elute with its synthetic precursors on my standard C18 column? A1: Standard octadecyl silica (C18) relies almost entirely on hydrophobic partitioning. Dewar pyrimidinones are highly polar nitrogen-containing heterocycles (NCHs) with a strong affinity for aqueous mobile phases, leading to minimal retention ( k′<1 ) and co-elution in the void volume alongside non-retarded matrix components[3]. Furthermore, the structural difference between a (6-4) pyrimidinone and its Dewar isomer is conformational rather than compositional[2]. To resolve this, you must exploit orthogonal interaction mechanisms—such as dipole-dipole or hydrogen bonding—using polar-embedded phases (e.g., C18-Amide) or Pentafluorophenyl (PFP) columns[4].
Q2: I switched to a polar-embedded column to improve retention, but I am now seeing severe peak tailing. How do I correct this? A2: Peak tailing for diazabicyclo compounds is driven by secondary ion-exchange interactions between the basic nitrogen atoms in the heterocycle and unreacted, acidic silanol groups on the silica support. Causality & Solution: You must mask these silanols kinetically or thermodynamically. Adjust your mobile phase to a pH that suppresses silanol ionization, or use a volatile buffer like 10 mM Ammonium Formate (pH 4.5) to provide competing cations that shield the silanols without degrading the analyte[5].
Q3: Can I use a high-pH mobile phase to keep the basic nitrogens deprotonated and improve peak shape? A3: No. This is a critical error for this specific compound class. Dewar pyrimidinone photoproducts are notoriously alkali-labile. Exposure to high pH (e.g., > pH 8) or elevated temperatures in alkaline conditions will cause specific ring-opening cleavages and rapid degradation of the bicyclic structure directly on the column[6]. Always maintain a slightly acidic to neutral pH (pH 3.0 – 6.5) and keep column compartment temperatures moderate (20°C – 25°C).
Q4: If Reversed-Phase continues to fail, is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative? A4: Yes. HILIC is exceptionally well-suited for polar NCHs that lack retention on RP-HPLC[5]. In HILIC, the elution order is generally reversed compared to RP-HPLC. The highly polar 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one will partition into the water-enriched layer immobilized on the polar stationary phase (e.g., bare silica or zwitterionic phase), allowing excellent separation from less polar impurities.
Quantitative Data: Column Chemistry Comparison
To simplify your method development, the following table summarizes the expected chromatographic behavior of Dewar pyrimidinones across various stationary phases:
| Column Chemistry | Primary Retention Mechanism | Suitability for Dewar Pyrimidinones | Co-elution Risk |
| Standard C18 | Hydrophobic partitioning | Poor ( k′<1 for highly polar NCHs) | High (elutes in void volume) |
| C18-Amide (Polar-Embedded) | Hydrophobic + Hydrogen bonding | Excellent (enhanced polar retention) | Low (orthogonal selectivity) |
| Pentafluorophenyl (PFP) | π−π , dipole-dipole, hydrophobic | Excellent (recognizes steric strain) | Low (resolves structural isomers) |
| HILIC (Bare Silica) | Hydrophilic partitioning | Good (retains highly polar species) | Low (reversed elution order) |
Experimental Protocol: Orthogonal Separation Workflow
To establish a self-validating system that physically separates the Dewar isomer from its (6-4) precursor without inducing on-column degradation, execute the following step-by-step methodology using a Pentafluorophenyl (PFP) stationary phase.
Step 1: Column Preparation
-
Selection: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Causality: The fluorinated aromatic ring of the PFP phase provides strong π−π and dipole-dipole interactions, recognizing the unique spatial arrangement and electron distribution of the [2.2.0] bicyclic system compared to planar impurities.
Step 2: Mobile Phase Formulation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 4.5 using Formic Acid.
-
Causality: This mildly acidic buffer shields residual silanols to prevent peak tailing while strictly avoiding the alkaline degradation pathways of the Dewar isomer[6].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
Step 3: Gradient Elution Profile
-
0.0 - 3.0 min: Hold at 2% B. (Allows the highly polar analyte to partition effectively into the stationary phase).
-
3.0 - 18.0 min: Linear ramp from 2% B to 40% B.
-
18.0 - 20.0 min: Ramp to 95% B to wash strongly retained hydrophobic precursors.
-
20.0 - 25.0 min: Return to 2% B for column re-equilibration.
-
Flow Rate: 1.0 mL/min.
Step 4: System Parameters & Detection
-
Temperature: Set the column compartment strictly to 25°C. Elevated temperatures can induce thermal reversion of the strained bicyclic system.
-
Detection (UV/Vis): Monitor at 220 nm.
-
Validation Check: Dewar isomers lose the characteristic ~320 nm absorbance band seen in (6-4) photoproducts due to the loss of the conjugated C5=C6 double bond during electrocyclization. Use this loss of absorbance as an independent spectroscopic marker for successful isolation[1].
-
Method Development Decision Tree
If you are adapting this method for a novel matrix, follow this logical workflow to troubleshoot co-elution dynamically.
HPLC method development decision tree for resolving polar heterocycle co-elution.
References
-
The Induction and Repair of Ultraviolet Light-Induced (6-4) photoproducts. eScholarship.org. 6
-
Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies. PubMed Central (NIH). 1
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central (NIH). 3
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 5
-
Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine. PubMed (NIH). 2
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. 4
Sources
- 1. Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
minimizing side reactions during 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one extraction
Welcome to the technical support center for 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the extraction of this novel bicyclic lactam. Given the unique structural features of this molecule, namely a strained β-lactam ring and an enamine moiety, minimizing side reactions is critical for achieving high yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry for related structures.
Understanding the Molecule: Key Structural Features and Inherent Instabilities
The target molecule, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, possesses two key functional groups that dictate its reactivity and potential degradation pathways:
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A β-Lactam Ring: This four-membered cyclic amide is inherently strained and susceptible to nucleophilic attack, particularly hydrolysis, which can lead to ring-opening.[1] The stability of β-lactam antibiotics, for instance, is a well-documented challenge in pharmaceutical chemistry.[1][2]
-
An Enamine Moiety: Enamines are nucleophilic at the α-carbon and can be sensitive to acidic conditions, which can lead to hydrolysis back to the corresponding ketone or aldehyde and secondary amine.[3] They can also undergo tautomerization to the corresponding imine.[4][5]
The fusion of these two reactive moieties in a bicyclic system can lead to complex degradation pathways. Therefore, careful control of the extraction conditions is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions to occur during the extraction of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one?
A1: The primary side reactions to anticipate are:
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Hydrolysis of the β-lactam ring: This is often the most significant degradation pathway for β-lactam containing compounds, especially in the presence of water and either acid or base catalysts.[1]
-
Hydrolysis of the enamine: Acidic conditions can lead to the protonation of the enamine, making it susceptible to attack by water and subsequent decomposition.[3]
-
Dimerization or Oligomerization: The reactive enamine can potentially react with other molecules of the compound, leading to dimers or oligomers, especially if the β-lactam ring opens, revealing a more reactive imine intermediate.[4]
-
Oxidation: Enamines can be susceptible to oxidation, particularly if exposed to air for extended periods.
Q2: What is the optimal pH range for the aqueous phase during a liquid-liquid extraction?
A2: A neutral to slightly basic pH (pH 7-8) is generally recommended. Strongly acidic conditions will promote enamine hydrolysis, while strongly basic conditions can accelerate the hydrolysis of the β-lactam. It is advisable to perform a small-scale trial to determine the optimal pH for your specific reaction mixture.
Q3: Which solvents are most suitable for extracting this compound?
A3: Solvents of low to medium polarity that are immiscible with water are generally preferred. Some common choices include:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Toluene
Acetonitrile has been used for the extraction of some β-lactams, but its miscibility with water can be a drawback.[2] The choice of solvent may also depend on the impurities present in the crude reaction mixture.
Q4: I'm observing a significant loss of product during the concentration step. What could be the cause?
A4: The compound may be thermally labile. It is crucial to use a rotary evaporator at a low temperature and to avoid concentrating the solution to complete dryness. Co-evaporation with a higher boiling point, inert solvent like toluene can sometimes help to remove residual extraction solvent at a lower temperature.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the extraction of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
Problem 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Increase the number of extractions with the organic solvent (e.g., from 3 to 5). Ensure vigorous mixing during extraction to maximize the surface area between the two phases. |
| Product Degradation during Extraction | Maintain a neutral to slightly basic pH of the aqueous phase. Work quickly and at a reduced temperature (e.g., by using an ice bath). |
| Product is Water Soluble | If the compound has significant water solubility, consider back-extraction of the aqueous layer with a more polar organic solvent or using a continuous liquid-liquid extraction apparatus. Salting out the aqueous layer with NaCl can also decrease the solubility of the organic product. |
| Thermal Degradation during Solvent Removal | Use a rotary evaporator at a low water bath temperature (<30 °C). Do not evaporate to dryness. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Acidic or Basic Impurities | Perform a pre-extraction wash of the organic layer. A wash with a dilute, mild base (e.g., 5% NaHCO₃ solution) can remove acidic impurities. A wash with a dilute, mild acid (e.g., 1% HCl) can remove basic impurities, but be cautious of enamine hydrolysis. A brine wash (saturated NaCl solution) can help to remove residual water and some water-soluble impurities. |
| Hydrolysis Products | The presence of ring-opened or enamine-hydrolyzed products indicates that the extraction conditions were too harsh. Use a milder pH, lower temperatures, and shorter extraction times. |
| Dimerization/Oligomerization Products | These are often higher molecular weight and less soluble. If they precipitate, they can be removed by filtration. If they are soluble, column chromatography may be necessary. To prevent their formation, work with more dilute solutions and at lower temperatures. |
Experimental Protocols
Standard Liquid-Liquid Extraction Protocol
-
Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water and the chosen organic solvent (e.g., dichloromethane).
-
pH Adjustment: Check the pH of the aqueous layer and adjust to pH 7-8 using a dilute solution of NaHCO₃ or a suitable buffer.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Phase Separation: Drain the organic layer.
-
Repeat Extraction: Add fresh organic solvent to the aqueous layer and repeat the extraction process 2-3 more times.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature.
Column Chromatography for Purification
If impurities persist after extraction, purification by column chromatography may be necessary.
-
Stationary Phase: Silica gel is a common choice, but its acidic nature can cause degradation of sensitive compounds. Consider using deactivated silica gel (treated with a small amount of a tertiary amine like triethylamine mixed in the eluent) or a more inert stationary phase like alumina.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one under non-ideal extraction conditions.
Caption: A logical workflow for troubleshooting extraction issues.
References
- CHAPTER 4: Various Types and Mechanisms of Degradation Reactions - Books.
- Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
- Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC. (n.d.). National Center for Biotechnology Information.
- Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC. (n.d.). National Center for Biotechnology Information.
- Enamines - Master Organic Chemistry. (2010, May 24). Master Organic Chemistry.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to the Photoproducts of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one and 1,3-Dimethyluracil
For the Modern Researcher in Photochemistry, Drug Discovery, and Nucleic Acid Chemistry
The intricate dance of molecules under the influence of light is a fundamental process with profound implications in fields ranging from materials science to medicine. In the realm of drug development and molecular biology, understanding the photochemical behavior of nucleic acid components and their analogs is paramount for designing photostable therapeutics and comprehending the mechanisms of UV-induced DNA damage. This guide provides a detailed, data-driven comparison of the photoproducts arising from two structurally related yet photochemically distinct molecules: the canonical pyrimidine derivative, 1,3-dimethyluracil, and its strained valence isomer, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
At the Crossroads of Structure and Reactivity: An Introduction
1,3-Dimethyluracil (1,3-DMU) serves as a crucial model compound for studying the photochemistry of thymine, a key component of DNA. Its planar, aromatic structure is susceptible to a variety of photochemical transformations upon absorption of ultraviolet (UV) radiation, most notably the formation of cyclobutane pyrimidine dimers (CPDs). These dimers are a major form of DNA damage, leading to mutations and skin cancer.
In contrast, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a "Dewar" valence isomer of 1,3-dimethyluracil. Dewar isomers are bicyclic, strained structures that represent a higher-energy state of their aromatic counterparts. Their unique geometry dictates a photochemical fate that diverges significantly from that of the planar pyrimidine, offering a fascinating case study in the influence of molecular architecture on reactivity.
Divergent Photochemical Fates: A Mechanistic Overview
The absorption of UV light propels both 1,3-dimethyluracil and its Dewar isomer into electronically excited states. However, the pathways they follow to dissipate this excess energy are starkly different, leading to a distinct array of photoproducts.
The Photochemistry of 1,3-Dimethyluracil: A Propensity for Dimerization and Hydration
The photochemistry of 1,3-dimethyluracil in solution is dominated by two primary processes:
-
[2+2] Photocycloaddition: This is the most well-characterized photoreaction of 1,3-dimethyluracil. Upon UV irradiation, an excited 1,3-DMU molecule can react with a ground-state molecule to form a cyclobutane ring, linking the two pyrimidine units. This process can result in four possible stereoisomeric cyclobutane-type dimers. The relative amounts of these dimers are influenced by the solvent used during the photoreaction. This dimerization is mechanistically analogous to the formation of thymine dimers in DNA.
-
Photohydration: In aqueous solutions, UV irradiation of 1,3-dimethyluracil can also lead to the addition of a water molecule across the 5,6-double bond, forming 1,3-dimethyl-6-oxy-hydrouracil. This photohydration is a reversible process, and the parent 1,3-dimethyluracil can be regenerated by heating or by acid/base catalysis.
Caption: Primary photochemical pathways of 1,3-dimethyluracil.
The Photochemistry of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: The Drive to Release Strain
The photochemical behavior of the Dewar isomer is largely governed by the significant strain energy inherent in its bicyclic structure. Instead of intermolecular reactions, it primarily undergoes unimolecular transformations to achieve a more stable state. The key photochemical reaction is:
-
Rearrangement to Other Isomers: Besides reversion, Dewar isomers can also rearrange to other isomeric structures. The specific nature of these rearrangement products for 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is not extensively detailed in the available literature, but studies on related systems suggest the possibility of forming other bicyclic or monocyclic isomers.
Caption: Primary photochemical pathways of the Dewar isomer.
A Head-to-Head Comparison: Photoproduct Profiles
| Feature | 1,3-Dimethyluracil | 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one |
| Primary Reaction Type | Intermolecular [2+2] cycloaddition, Photohydration | Unimolecular photoreversion, Isomerization |
| Major Photoproducts | Cyclobutane-type dimers, 1,3-Dimethyl-6-oxy-hydrouracil | 1,3-Dimethyluracil, Other rearranged isomers |
| Driving Force | Formation of new covalent bonds | Release of ring strain |
| Influence of Environment | Dimer distribution is solvent-dependent; hydration occurs in aqueous media. | Photoreactivity is likely less dependent on concentration but may be influenced by solvent polarity and viscosity. |
| Quantum Yields | The quantum yield for photohydration of 1,3-dimethyluracil is reported to be concentration-dependent.[2] | Specific quantum yields are not readily available, but photoreversion is often an efficient process for Dewar isomers. |
Experimental Protocols: A Guide to Investigation
The elucidation of the photochemical pathways and the characterization of the photoproducts of these compounds rely on a suite of standard and advanced analytical techniques.
Synthesis of Starting Materials
-
1,3-Dimethyluracil: This compound is commercially available.
-
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: The synthesis of this specific Dewar isomer is not well-documented in readily accessible literature. However, related 2,6-diazabicyclo[2.2.0]-hexane-3,5-diones have been synthesized via photochemical isomerization of pyrimidinium-4-olates.[3] This suggests a potential synthetic route starting from a suitably substituted pyrimidinium salt.
Caption: Potential synthetic workflow for the Dewar isomer.
Photolysis Experiments
-
Sample Preparation: Prepare solutions of the compound of interest in a suitable solvent (e.g., acetonitrile for dimerization studies, water for hydration studies). For quantum yield measurements, the concentration must be accurately known.
-
Degassing: To prevent quenching of the excited state by oxygen, the solutions should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Irradiation: Use a suitable UV light source, such as a medium-pressure mercury lamp, with appropriate filters to select the desired wavelength range. The reaction vessel should be made of quartz to allow for UV transmission. The temperature of the sample should be controlled during irradiation.
-
Reaction Monitoring: The progress of the photoreaction can be monitored by periodically taking aliquots and analyzing them by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Product Characterization
-
Chromatographic Separation: HPLC is the method of choice for separating the unreacted starting material from the various photoproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.
-
Spectroscopic Identification:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the separated photoproducts, aiding in their initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, the photoproducts need to be isolated in sufficient quantity for ¹H and ¹³C NMR analysis. 2D NMR techniques such as COSY and HMBC are invaluable for determining the connectivity of the atoms in the new structures.
-
Conclusion: From Fundamental Insights to Practical Applications
The comparative photochemistry of 1,3-dimethyluracil and its Dewar isomer, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, offers a compelling illustration of how molecular structure dictates photochemical reactivity. While the planar, aromatic 1,3-dimethyluracil readily undergoes intermolecular reactions to form dimers and hydrates, its strained bicyclic isomer favors unimolecular pathways to release its inherent strain energy.
For researchers in drug development, this understanding is critical. The propensity of a pyrimidine-containing drug candidate to photodimerize or undergo other photochemical reactions can impact its stability, efficacy, and safety. Furthermore, the study of strained isomers like the Dewar product can provide insights into novel photoactivated therapeutic strategies. As analytical techniques continue to advance, further exploration into the photochemistry of these and related systems will undoubtedly uncover new fundamental principles and open doors to innovative applications.
References
- Kim, S. T., & Choi, J. H. (2015). Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies. Nucleic Acids Research, 43(10), 4873–4881.
- Gotthardt, H., & Schenk, K.-H. (1984). Photochemical formation and some chemical properties of 2,6-diazabicyclo[2.2.0]-hexane-3,5-diones from pyrimidinium-4-olates. A new approach to novel bis(β-lactams).
- Witkop, B., & Kunieda, T. (1971). Photo- and stereochemistry of 5,6-methylenepyrimidine nucleosides, bicyclic isomers of thymidine, and 5-methyluridine. Journal of the American Chemical Society, 93(14), 3478-3486.
- Seki, K., Matsuda, K., Bando, Y., & Ohkura, K. (1988). Photolysis of 5-Bromo-1,3-dimethyluracil in Substituted Benzenes. CHEMICAL & PHARMACEUTICAL BULLETIN, 36(11), 4325-4331.
- Matsunaga, T., Mu, J., & Taylor, J. S. (1995). Induction of cyclobutane pyrimidine dimers, pyrimidine(6-4)pyrimidone photoproducts, and Dewar valence isomers by natural sunlight in normal human mononuclear cells. Cancer research, 55(11), 2245-2248.
- Kristiansen, M., Eriksen, J., & Jørgensen, K. A. (1990). Photochemistry of 1,3-dimethyluracil. A novel photochemical reaction leading to 3,5-dialkoxycarbonyl-1,2-and -1,4-dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 101-103.
- Taylor, J. S., & Cohrs, M. P. (1987). DNA, light, and Dewar pyrimidinones: the structure and biological significance of TpT3. Journal of the American Chemical Society, 109(9), 2834-2835.
- Burr, J. G., Gilligan, C., & Summers, W. A. (1976). A concentration-dependent quantum yield for photohydration of 1,3-dimethyluracil. Photochemistry and photobiology, 24(5), 483-485.
- Ohkura, K., Nakamura, H., Takahashi, H., & Seki, K. (1995). PHOTOCYCLOADDITION OF 6-CHLORO-1,3-DIMETHYLURACIL TO OLEFINS. HETEROCYCLES, 41(10), 2245-2254.
- Rattray, Z., & Swairjo, M. A. (2015). Formation of pyrimidine dimer from adjacent pyrimidine bases on the same strand (A), (6-4).
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- Williams, J. D., Otake, Y., Coussanes, G., Saridakis, I., Maulide, N., & Kappe, C. O. (2019). Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. ChemPhotoChem, 3(5), 229-232.
- Royal Society of Chemistry. (2013). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.
- D'Auria, M. (2021). DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES. Journal of Chemistry and Technologies, 29(3), 253-261.
- Adam, W., De, A., & Trofimov, A. (2000). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Journal of the American Chemical Society, 122(37), 9046-9055.
- Monier, M., Abdel-Latif, D., & El-Mekabaty, A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d]pyrimidines and pyrimido[5,4- d]pyrimidines. RSC advances, 9(53), 30835-30867.
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A Comparative Analysis of Ring Strain: Dewar Benzene vs. 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
In the landscape of strained organic molecules, the bicyclo[2.2.0]hexane framework stands out as a source of significant potential energy, driving unique chemical reactivity. This guide provides a detailed comparative analysis of the ring strain in two notable examples: the classic valence isomer of benzene, Dewar benzene, and the lesser-known heterocyclic derivative, 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one. While Dewar benzene has been the subject of extensive experimental and theoretical investigation, its diazabicyclo counterpart remains a more elusive subject. This comparison will, therefore, juxtapose the well-established data for Dewar benzene with a predictive analysis for the diaza-compound, grounded in the principles of ring strain and supported by data from analogous structures.
The Concept of Ring Strain
Ring strain, a cornerstone of physical organic chemistry, quantifies the inherent instability of a cyclic molecule due to its geometry. This excess energy arises from several factors, including:
-
Angle Strain: The deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbons).
-
Torsional Strain: The eclipsing of bonds on adjacent atoms, leading to repulsive interactions.
-
Transannular Strain: Steric hindrance between atoms across a ring.
The magnitude of ring strain directly influences a molecule's reactivity, with highly strained systems often serving as precursors for the synthesis of complex architectures through strain-releasing transformations.
Dewar Benzene: A Case Study in High Strain
Dewar benzene, or bicyclo[2.2.0]hexa-2,5-diene, is a valence isomer of benzene that has captivated chemists for decades.[1] Its structure, featuring two fused cyclobutene rings, results in substantial ring strain, rendering it significantly less stable than its aromatic isomer.
Structural Features and Strain Energy
The non-planar structure of Dewar benzene forces its carbon atoms into distorted geometries.[1] The fusion of the two four-membered rings creates significant angle and torsional strain. This inherent instability is reflected in its high strain energy, which has been determined through various methods.
| Compound | Method | Strain Energy (kcal/mol) |
| Dewar Benzene | Experimental (Calorimetry) | ~71 |
| Dewar Benzene | Computational (ab initio) | 70-80 |
The considerable strain energy of Dewar benzene explains its thermal instability; it reverts to the more stable benzene with a half-life of about two days at room temperature.[1][2] This process, however, is kinetically slow due to the Woodward-Hoffmann rules, which forbid a concerted thermal isomerization.
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one: A Predictive Analysis
The core of this molecule is the bicyclo[2.2.0]hexane skeleton, which is inherently strained. The introduction of heteroatoms and functional groups will modulate this strain. Key structural features to consider are:
-
Bicyclo[2.2.0]hexane Core: This imparts the fundamental high strain of the system.
-
Bridgehead Nitrogen (N6): The presence of a nitrogen atom at a bridgehead position can influence the ring's pucker and electronic properties.
-
Lactam Moiety (-N(CH₃)-C(=O)-): The carbonyl group introduces sp² hybridization, which will affect the local geometry and bond angles. The amide functionality will also have specific electronic effects.
-
Ene-amine Functionality (-N=C-): The double bond within the six-membered ring contributes to the overall strain.
-
Methyl Substituents: The methyl groups on the nitrogen atoms will have steric and electronic consequences.
Based on these features, it is reasonable to hypothesize that the ring strain of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one would be comparable to, and likely higher than, that of Dewar benzene. The presence of the lactam and the ene-amine functionalities within the strained bicyclic framework likely introduces additional angle and torsional strain.
Methodologies for Determining Ring Strain
The determination of ring strain is a critical aspect of understanding the energetics of cyclic molecules. Both experimental and computational approaches are employed to quantify this property.
Experimental Determination of Ring Strain
Combustion Calorimetry: This classic technique involves measuring the heat of combustion of a compound.[3][4] The difference between the experimentally determined heat of combustion and a theoretical "strain-free" value, calculated from group increments of acyclic analogues, provides the strain energy.[5]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the compound is placed in a sample holder within a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.
-
Immersion: The bomb is immersed in a known quantity of water in a calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is carefully measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
Strain Energy Calculation: The strain energy is determined by comparing the experimental heat of combustion per CH₂ group to that of a strain-free reference, such as a long-chain alkane.[4]
Caption: Workflow for determining ring strain via combustion calorimetry.
Computational Determination of Ring Strain
Computational chemistry offers powerful tools for calculating ring strain energies, especially for molecules that are difficult to synthesize or handle.[6][7] The most common approach involves the use of isodesmic and homodesmotic reactions.
Isodesmic and Homodesmotic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[8] This conservation of bond types allows for the cancellation of systematic errors in the calculations, leading to more accurate strain energy values.
Computational Protocol: DFT Calculations with Homodesmotic Reactions
-
Geometry Optimization: The 3D structures of the strained molecule and the strain-free reference molecules are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[6]
-
Homodesmotic Reaction Design: A balanced homodesmotic reaction is constructed. For Dewar benzene, a possible reaction is: Dewar Benzene + 2 CH₃-CH₃ → 2 CH₃-CH=CH-CH₃ (cis)
-
Energy Calculation: The total electronic energies of all species in the reaction are calculated at the same level of theory.
-
Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction.
Caption: Workflow for computational determination of ring strain.
Comparative Summary and Outlook
| Feature | Dewar Benzene | 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one |
| Core Structure | Bicyclo[2.2.0]hexa-2,5-diene | Diazabicyclo[2.2.0]hex-5-en-3-one |
| Key Functional Groups | Two C=C double bonds | Lactam, Ene-amine |
| Known Strain Energy | High (~71 kcal/mol) | Predicted to be high, likely >70 kcal/mol |
| Stability | Thermally unstable, kinetically persistent | Expected to be highly reactive |
| Reactivity | Undergoes thermal rearrangement to benzene | Predicted to undergo strain-releasing reactions |
For researchers and drug development professionals, understanding the principles of ring strain is paramount for designing novel synthetic routes and for predicting the stability and reactivity of complex molecular architectures. The methodologies outlined in this guide provide a robust framework for the experimental and computational investigation of ring strain in these and other challenging cyclic systems. Further computational and, if feasible, experimental studies on 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one and related compounds would be invaluable in validating these predictions and expanding our understanding of strained heterocyclic chemistry.
References
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Wikipedia. Dewar benzene. [Link]
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Schäfer, W. Hexamethyl dewar benzene. Organic Syntheses. [Link]
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Grokipedia. Dewar benzene. [Link]
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American Chemical Society. Dewar benzene. [Link]
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Dalton Transactions. Synthesis and characterisation of Dewar benzene–ferrocene conjugates. [Link]
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ACS Symposium Series. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. [Link]
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chemeurope.com. Dewar benzene. [Link]
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Journal of the American Chemical Society. Isomerization of hexamethyl(Dewar benzene) to hexamethylbenzene catalyzed by electron acceptors. Thermal generation of an exciplex. [Link]
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Journal of Chemical Education. Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment. [Link]
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ResearchGate. Scheme 1: Isomerisation of bicyclo[2.2.0]hexa-1,3-diene, Dewar benzene... [Link]
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Knowledge Box. Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]
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Chemistry Stack Exchange. Experimental determination of ring strain energy. [Link]
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MDPI. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link]
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OSTI.gov. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]
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Journal of the American Chemical Society. Transformation of Dewar Metallabenzenes: Valence Bond Isomerization to Metallabenzenes and Beyond. [Link]
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Scribd. Dewar and Kekulé Structures of Benzene. [Link]
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Journal of the American Chemical Society. Structure of hexamethyl (Dewar benzene). [Link]
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University Chemistry. Dewar Benzene and the Resonance Structures of Benzene. [Link]
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Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. [Link]
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RSC Publishing. Photochemical formation of the elusive Dewar isomers of aromatic systems: why are substituted azaborines different?. [Link]
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Journal of the American Chemical Society. Electrocyclic Ring Opening Modes of Dewar Benzenes: Ab Initio Predictions for Möbius Benzene and trans-Dewar Benzene as New C6H6 Isomers. [Link]
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Canadian Science Publishing. Calculation of "Dewar" resonance energies in conjugated organic molecules. [Link]
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ResearchGate. Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment. [Link]
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ResearchGate. The Dewar Benzene Radical Cation and Its Ring-Opening Reaction. [Link]
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PMC. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. [Link]
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Journal of the American Chemical Society. Strain Energies of Small Ring Propellanes. [Link]
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Semantic Scholar. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides.. [Link]
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ResearchGate. Ring strain energies of different (substituted) small‐ring‐systems and their hetero‐analogues.. [Link]
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PubMed. Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. [Link]
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Organic & Biomolecular Chemistry. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. [Link]
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ResearchGate. Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry. [Link]
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European Journal of Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]
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OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
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Organic Chemistry Portal. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. [Link]
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Comparative Guide: HPLC Validation Methods for the Purity of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Executive Summary
For researchers and drug development professionals working with highly strained bicyclic heterocycles, analytical accuracy is a moving target. 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS 189103-09-1) is a specialized Dewar pyrimidinone derivative. These compounds are critical in photochemical studies—often serving as reference standards for UV-induced DNA damage (Dewar valence isomers) or as photo-triggered synthetic intermediates[1].
However, standard High-Performance Liquid Chromatography (HPLC) methods routinely fail to accurately quantify the purity of this molecule. Because the bicyclo[2.2.0] system is thermodynamically unstable compared to its monocyclic pyrimidinone counterpart, conventional acidic mobile phases and standard column temperatures induce on-column cycloreversion . This guide objectively compares standard HPLC approaches against an optimized, cold-neutral RP-HPLC method, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].
The Analytical Challenge: Thermodynamics of the Bicyclo[2.2.0] System
As a Senior Application Scientist, the first rule of method development is to understand the physical chemistry of your analyte. The bicyclo[2.2.0]hexane skeleton contains immense ring strain.
When subjected to conventional HPLC conditions (e.g., 0.1% Trifluoroacetic Acid at 30°C), the bridgehead nitrogen in the 2,6-diaza system becomes protonated. This protonation drastically lowers the activation energy required for the cleavage of the C1-C4 bridge. Consequently, the molecule undergoes an acid-catalyzed cycloreversion back into its planar pyrimidinone precursor while traveling down the column.
Chromatographically, this manifests as a classic artifact: a broad, tailing peak or a distinct split peak that an untrained analyst might misidentify as an actual impurity in the sample vial. To achieve true purity quantitation, the chromatographic environment must kinetically trap the Dewar isomer[3].
Fig 1. Mechanistic pathway of on-column degradation vs. stabilization of the Dewar isomer.
Method Comparison: Conventional vs. Optimized HPLC
To objectively evaluate performance, we compared three distinct chromatographic strategies. The quantitative results demonstrate why Method C is the only viable option for this specific molecular class.
Table 1: Chromatographic Method Comparison
| Parameter | Method A (Conventional RP-HPLC) | Method B (HILIC) | Method C (Optimized Cold RP-HPLC) |
| Mobile Phase | 0.1% TFA in Water / Acetonitrile | 10mM NH₄Fa in Water / MeCN (10:90) | 10mM NH₄OAc (pH 7.0) / Methanol |
| Column Temp | 30°C | 25°C | 15°C |
| Peak Shape | Severe tailing, split peaks | Broad, poor retention stability | Sharp, highly symmetrical |
| On-Column Degradation | High (~15-20% conversion) | Moderate (~5% conversion) | None Detected (<0.1%) |
| Suitability | Fail | Fail | Pass |
Causality Analysis: Method A fails because the low pH (pH ~2.0) protonates the strained nitrogen, triggering degradation. Method B (HILIC) avoids harsh aqueous conditions but suffers from poor equilibration and peak broadening due to the molecule's specific dipole moment. Method C succeeds because the neutral pH (7.0) prevents protonation, and the sub-ambient temperature (15°C) thermodynamically locks the bicyclic structure during its residence time on the stationary phase.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, a protocol must prove its own validity. How do we prove that the pyrimidinone detected in Method A is an on-column artifact and not a real impurity in the vial? We use a Flow-Rate Modulation Test .
The Self-Validating Flow-Rate Test
-
Prepare a 100 µg/mL solution of the analyte in neutral diluent.
-
Inject the sample using Method A at three different flow rates: 0.5 mL/min, 1.0 mL/min, and 1.5 mL/min.
-
The Logic: If the impurity is real (in the vial), its peak area ratio relative to the main peak will remain constant regardless of flow rate. If the impurity is generated on-column, a slower flow rate (longer residence time) will result in a higher percentage of degradation.
-
Result: In Method A, degradation increases linearly with residence time. In Method C, the ratio remains constant at 0.0%, proving the method's integrity.
Optimized Protocol (Method C) Step-by-Step
-
Sample Preparation: Dissolve 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in Methanol/Water (50:50, v/v) to a working concentration of 100 µg/mL. Crucial: Use amber vials and store at 4°C in the autosampler to prevent ambient photochemical reversion.
-
Column Selection: Use a high-coverage, end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize secondary silanol interactions.
-
Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, adjusted strictly to pH 7.0.
-
Mobile Phase B: 100% HPLC-grade Methanol (Methanol is preferred over Acetonitrile here as it provides better solvation for the lactam-like structure at lower temperatures).
-
Gradient: Isocratic hold at 40% B for 2 minutes, followed by a linear gradient to 80% B over 8 minutes.
-
Column Temperature: Actively cooled to 15°C.
-
Detection: UV at 220 nm (Dewar isomers lack the extended conjugation of their pyrimidinone counterparts, requiring lower wavelength detection).
ICH Q2(R2) Validation Data
The optimized Method C was fully validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2],[3].
Fig 2. ICH Q2(R2) validation workflow for ensuring analytical procedure reliability.
Table 2: ICH Q2(R2) Validation Summary for Method C
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Method C Results | Conclusion |
| Specificity | Resolution (Rs) > 2.0 from degradation products | Rs = 4.8 (Baseline separation from pyrimidinone) | Pass |
| Linearity & Range | R² > 0.999 across specified range | R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 concentration levels | 99.4% - 100.2% (Spiked against reference standard) | Pass |
| Precision | Repeatability %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | Pass |
| Robustness (DoE) | Stable across deliberate variations | Passed (Temp ±2°C, pH ±0.2, Flow ±0.1 mL/min) | Pass |
By adhering to the thermodynamic limits of the bicyclo[2.2.0] system and validating against ICH Q2(R2) standards, Method C provides a highly reliable, artifact-free approach to quantifying the purity of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one.
References
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Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
-
Chemical synthesis of oligodeoxyribonucleotides containing the Dewar valence isomer of the (6–4) photoproduct and their use in (6–4) photolyase studies National Center for Biotechnology Information (PMC)[Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies LCGC International[Link]
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mass spectrometry fragmentation of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one compared to planar isomers
An in-depth analytical comparison between highly strained Dewar pyrimidinones and their planar counterparts is critical for researchers investigating UV-induced photolesions and nucleic acid photochemistry. The molecule 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a classic Dewar valence isomer. It is formed via the photochemical electrocyclization of its planar isomer (e.g., 2,3-dimethylpyrimidin-4(3H)-one) upon UV irradiation[1].
Differentiating these isomers using Mass Spectrometry (MS) presents a unique analytical challenge: they possess identical exact masses and atomic compositions, but their vastly different internal strain energies dictate divergent gas-phase fragmentation behaviors. Furthermore, Dewar isomers are thermally labile and prone to reverting to their planar forms, necessitating highly controlled experimental conditions[2].
This guide provides a comprehensive framework for distinguishing 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one from its planar isomer using advanced mass spectrometry, focusing on mechanistic causality, self-validating protocols, and quantitative energy-resolved data.
Structural Context & Mechanistic Divergence
The core difference between the planar pyrimidinone and its Dewar isomer lies in the bicyclo[2.2.0]hexane skeleton of the latter. This highly strained architecture completely alters the activation energy required for fragmentation.
-
Planar Isomer (2,3-dimethylpyrimidin-4(3H)-one): Possesses a conjugated, relatively stable ring system. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), planar pyrimidines predominantly undergo a Retro-Diels-Alder (rDA) reaction[3]. This concerted mechanism requires significant energy to break the stable ring, typically resulting in the neutral loss of an isocyanate derivative (e.g., methyl isocyanate, CH3NCO , 57 Da).
-
Dewar Isomer (1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one): The central C1−C4 bridge in the bicyclic system is highly strained and weak[1]. Upon ionization, the Dewar radical cation does not need to overcome the high activation barrier of an rDA reaction. Instead, it undergoes rapid cycloreversion or direct bridge cleavage. Because the molecule is already "pre-organized" into fused four-membered rings, the expulsion of CH3NCO occurs at much lower collision energies.
Photochemical relationship and MS fragmentation pathways of planar vs. Dewar isomers.
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To objectively compare these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) must be avoided. The high temperatures of GC injection ports (typically >250°C) cause the Dewar isomer to thermally revert to the planar form, destroying the structural evidence before it reaches the detector[2].
Therefore, a cold Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Electrospray Ionization (ESI) Tandem Mass Spectrometry is the gold standard.
Step-by-Step Methodology
-
Cold Sample Preparation: Extract and dilute both isomeric standards in a chilled ( 4∘C ) solvent mixture (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Prevents premature thermal isomerization of the Dewar compound.
-
UHPLC Separation:
-
Column: C18 Reversed-Phase ( 2.1×100 mm, 1.7 μm ).
-
Column Compartment Temperature: Strictly maintained at 20∘C .
-
Gradient: 5% to 95% Acetonitrile over 10 minutes.
-
Validation Check: The Dewar isomer generally elutes earlier than the planar isomer due to its disrupted planarity and lower lipophilicity.
-
-
Soft Ionization (ESI+):
-
Capillary Temperature: <200∘C .
-
Spray Voltage: 3.5 kV.
-
Causality: ESI is a "soft" ionization technique that generates the [M+H]+ precursor ion without inducing in-source fragmentation or thermal rearrangement.
-
-
Energy-Resolved CID (Tandem MS):
-
Isolate the precursor ion ( m/z 125.07 for [C6H8N2O+H]+ ).
-
Perform Collision-Induced Dissociation (CID) using a collision gas (Argon or Nitrogen).
-
Ramp the Collision Energy (CE) from 0 to 40 eV in 2 eV increments.
-
Validation Check: Plotting the breakdown curve (Precursor intensity vs. CE) serves as a self-validating metric of internal ring strain.
-
Self-validating LC-MS/MS workflow to prevent thermal isomerization during analysis.
Quantitative Data Comparison
The most definitive way to distinguish 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one from its planar isomer is by analyzing their CE 50 values —the collision energy required to deplete 50% of the precursor ion. Because the Dewar isomer is highly strained, its CE 50 is significantly lower.
| Analytical Parameter | Planar Isomer (2,3-dimethylpyrimidin-4(3H)-one) | Dewar Isomer (1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one) |
| Precursor Ion [M+H]+ | m/z 125.07 | m/z 125.07 |
| Primary Neutral Loss | 57 Da ( CH3NCO ) via rDA | 57 Da ( CH3NCO ) via bridge cleavage |
| Major Fragment Ion | m/z 68.05 | m/z 68.05 |
| CE 50 (Precursor Depletion) | ~ 24 - 28 eV (High stability) | ~ 10 - 14 eV (High ring strain) |
| Secondary Fragments | Minimal at low CE | m/z 97 (Loss of CO), m/z 82 |
| Thermal Stability | Stable up to >250°C | Labile; reverts to planar >60°C |
Gas-Phase Fragmentation Mechanisms
The pathways by which these two isomers arrive at the same primary fragment ( m/z 68) are mechanistically distinct.
For the planar isomer , the energy supplied by CID must first overcome the resonance stabilization of the pyrimidinone ring. The Retro-Diels-Alder reaction requires a concerted breaking of two σ -bonds to expel the isocyanate[3].
For the Dewar isomer , the molecule is essentially "spring-loaded." The C1−C4 bond joining the two four-membered rings is unusually long and weak. CID energy is primarily directed into breaking this bridge, leading to an immediate, non-concerted cycloreversion that expels the neutral fragment with minimal energy input[1].
Mechanistic divergence in gas-phase fragmentation between planar and Dewar radical cations.
Conclusion
While 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one and its planar counterpart are indistinguishable by standard high-resolution MS alone, they can be objectively separated and identified through energy-resolved tandem mass spectrometry . By utilizing a cold LC-ESI workflow to preserve the fragile bicyclo[2.2.0]hexane architecture, researchers can leverage the drastically lower CE 50 of the Dewar isomer—a direct result of its internal ring strain—as a definitive diagnostic marker.
References
-
Taylor, J. S., Garrett, D. S., & Cohrs, M. P. (1988). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'->5')-thymidine. Biochemistry, 27(19), 7206-7215.
-
Lee, J., et al. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Journal of the American Society for Mass Spectrometry.
-
Douki, T., et al. (2000). Dewar valence isomers, the third type of environmentally relevant DNA photoproducts induced by solar radiation. ResearchGate / Environmental Microbiology.
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- 1. Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IR Spectroscopy Platforms for the Identification of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Executive Summary
The identification and structural characterization of transient photochemical species demand analytical techniques that balance speed, sensitivity, and spatial resolution. The molecule 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a highly strained Dewar pyrimidinone formed via the UV-induced 4π electrocyclization of 1,2-dimethyl-4-pyrimidinone[1],[2]. Due to its lability and the micro-scale nature of solid-state photochemical conversions, traditional bulk analysis often falls short.
This guide provides an authoritative benchmarking of three premier infrared (IR) spectroscopy platforms—ATR-FTIR , QCL-IR , and O-PTIR —evaluating their performance in isolating, mapping, and quantifying this specific Dewar isomer. By understanding the causality behind the instrumentation, researchers can select the optimal workflow for highly strained molecular systems.
Mechanistic Grounding: The Dewar Pyrimidinone Challenge
To benchmark the instruments, we must first understand the spectroscopic target. The photoisomerization of a planar pyrimidinone to its Dewar valence isomer drastically alters its molecular geometry[1]. The reaction converts a conjugated 6-membered ring into a fused bicyclo[2.2.0] system containing a dihydroazete and a 2-azetidinone (β-lactam) ring[2].
The Spectroscopic Causality: In the planar precursor, the carbonyl (C=O) stretch typically absorbs around ~1670 cm⁻¹. However, the formation of the 4-membered 2-azetidinone ring introduces severe bond-angle strain. This steric constraint forces greater s-character into the C=O bond, increasing its force constant. Consequently, the diagnostic IR absorption for 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one shifts dramatically to the ~1770 cm⁻¹ region[3]. Tracking this high-wavenumber shift is the foundational logic for all IR benchmarking described below.
Caption: Photochemical conversion to the Dewar isomer and downstream IR analytical workflows.
Platform Benchmarking: ATR-FTIR vs. QCL-IR vs. O-PTIR
ATR-FTIR: The Baseline Standard
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy remains the workhorse for bulk chemical identification.
-
Mechanism: It relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium) in direct contact with the sample[4].
-
Limitations for Dewar Isomers: The spatial resolution is restricted by the IR diffraction limit (typically ~10–20 µm)[5]. Furthermore, the required physical contact can damage fragile photochemically grown crystals, and the technique averages out micro-heterogeneities where incomplete photolysis might occur.
QCL-IR: The Speed and Sensitivity Leader
Quantum Cascade Laser (QCL) IR imaging replaces the traditional thermal globar with tunable semiconductor lasers.
-
Mechanism: QCLs operate via Discrete Frequency IR (DF-IR). Instead of multiplexing all wavelengths through an interferometer, the QCL tunes to a specific frequency (e.g., exactly 1770 cm⁻¹) and illuminates a Focal Plane Array (FPA) detector[6].
-
Advantage: Because the laser flux is orders of magnitude higher than a globar, and no Fourier transform is required, QCL-IR can map the spatial distribution of the Dewar isomer >1000x faster than FTIR[6],[7]. This makes it ideal for real-time kinetic monitoring of the 1670 cm⁻¹ to 1770 cm⁻¹ transition during active UV irradiation.
O-PTIR: The Spatial Resolution Champion
Optical Photothermal Infrared (O-PTIR) spectroscopy is a paradigm-shifting technique that completely bypasses the IR diffraction limit[5],[8].
-
Mechanism: A pulsed mid-IR QCL acts as a "pump" to excite the C=O stretch. As the molecule absorbs the IR energy and undergoes photothermal expansion, a co-focused visible continuous-wave laser (e.g., 532 nm) acts as a "probe" to measure the resulting change in refractive index (the mirage effect)[9],[8].
-
Advantage: The spatial resolution is dictated by the visible probe laser (~500 nm), yielding a 20-30x improvement over FTIR[5],[8]. Because it measures scattering of the visible beam rather than directly collecting mid-IR photons, O-PTIR produces pure, artifact-free "transmission-like" spectra even in non-contact reflection mode, eliminating the Mie scattering artifacts that plague traditional IR microscopy[5],[4].
Caption: Mechanism of Optical Photothermal IR (O-PTIR) overcoming the IR diffraction limit.
Quantitative Data Comparison
Table 1: Diagnostic Spectral Band Assignments
Self-validation metric: The complete disappearance of the 1670 cm⁻¹ band confirms 100% conversion.
| Molecular Species | Structural Feature | C=O Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) |
| 1,2-Dimethyl-4-pyrimidinone | Planar, Conjugated | ~1670 | ~1580 - 1620 |
| 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one | 2-Azetidinone (β-lactam) ring | ~1770 | ~1550 (Isolated Imine) |
Table 2: Performance Benchmarking for Dewar Isomer Analysis
| Parameter | ATR-FTIR | QCL-IR (DF-IR) | O-PTIR (mIRage) |
| Spatial Resolution | ~10 - 20 µm (Diffraction limited) | ~5 - 10 µm (Diffraction limited) | ~0.5 µm (Sub-micron) |
| Measurement Speed | Minutes to Hours (Multiplexed) | Seconds (Discrete Frequency) | Minutes (Point-by-point mapping) |
| Sample Contact | Required (Crystal pressure) | Non-contact | Non-contact |
| Spectral Artifacts | High (Baseline shifts, contact issues) | Moderate (Source noise) | None (Transmission-like) |
| Best Use Case | Bulk powder verification | Fast kinetic imaging of photolysis | Single-crystal/heterogeneous mapping |
Experimental Protocols
Protocol 1: Time-Resolved QCL-IR Kinetic Mapping
Objective: Map the rate of formation of the Dewar isomer across a solid-state thin film.
-
Preparation: Drop-cast a 10 mM solution of 1,2-dimethyl-4-pyrimidinone in dichloromethane onto a BaF₂ window. Allow solvent to evaporate in the dark.
-
Instrument Calibration: Initialize the QCL-IR imaging system. Collect a background image on a clean region of the BaF₂ window. Validate the 100% transmission line to ensure source stability[6].
-
Discrete Frequency Selection: Program the QCL to toggle between two discrete frequencies: 1670 cm⁻¹ (reactant C=O) and 1770 cm⁻¹ (product C=O).
-
In-Situ Photolysis: Irradiate the sample using a 100-W high-pressure mercury lamp (λ > 280 nm)[1].
-
Data Acquisition: Capture FPA images at 1-second intervals. The system will generate a ratiometric map showing the spatial depletion of the 1670 cm⁻¹ band and the emergence of the 1770 cm⁻¹ band.
Protocol 2: Sub-Micron O-PTIR Solid-State Characterization
Objective: Obtain artifact-free, high-resolution spectra of individual photochemically converted micro-crystals.
-
Sample Mounting: Place the UV-irradiated crystal mixture onto a standard glass slide. (Note: O-PTIR does not require IR-transparent substrates because it operates in reflection mode using a visible probe)[4],[8].
-
Beam Co-Alignment: Focus the 532 nm CW probe laser onto a single target micro-crystal using a 0.78 NA Cassegrain objective. Align the tunable mid-IR QCL pump beam to overlap precisely with the visible probe spot[8].
-
Power Optimization: Adjust the QCL pump power to maximize the photothermal signal while remaining below the thermal degradation threshold of the labile Dewar isomer[9].
-
Spectral Acquisition: Sweep the QCL pump from 1800 cm⁻¹ to 1500 cm⁻¹. The visible photodetector will record the modulated scattering intensity.
-
Validation: Verify the spectrum against a standard transmission FTIR library. The absence of Mie scattering tails and derivative-shaped bands confirms a successful, artifact-free O-PTIR measurement[5],[4].
Conclusion
For the identification of highly strained, transient molecules like 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, relying solely on traditional ATR-FTIR introduces significant bottlenecks regarding spatial resolution and sample integrity. QCL-IR provides unparalleled speed for kinetic monitoring of the β-lactam carbonyl shift, while O-PTIR stands as the definitive choice for extracting artifact-free, sub-micron chemical maps of heterogeneous solid-state photoproducts.
References
-
Photonics Media. Optical Photothermal IR Spectroscopy Targets Single-Cell Metabolomics. photonics.com. 5
-
RSC Publishing. (2024). Benchmarking classification abilities of novel optical photothermal IR spectroscopy at the single-cell level with bulk FTIR measurements. rsc.org. 9
-
MDPI. (2022). Comparison of ATR–FTIR and O-PTIR Imaging Techniques for the Characterisation of Zinc-Type Degradation Products in a Paint Cross-Section. mdpi.com.4
-
Spectroscopy Online. (2025). An Introduction to Optical Photothermal Infrared (O-PTIR) Spectroscopy. spectroscopyonline.com. 8
-
ACS Publications. (2014). Fast Infrared Chemical Imaging with a Quantum Cascade Laser. acs.org.6
-
ACS Publications. X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. acs.org. 1
-
ResearchGate. Mechanism of UV-Induced Formation of Dewar Lesions in DNA. researchgate.net. 2
-
OSTI.GOV. (1994). Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone. osti.gov. 3
-
NIH PMC. (2014). Fast Infrared Chemical Imaging with a Quantum Cascade Laser. nih.gov. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. photonics.com [photonics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast Infrared Chemical Imaging with a Quantum Cascade Laser - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Benchmarking classification abilities of novel optical photothermal IR spectroscopy at the single-cell level with bulk FTIR measurements - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00810C [pubs.rsc.org]
Comparative Kinetic Studies of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one Isomerization: A Guide to Analytical Methodologies
Introduction & Mechanistic Context
The electrocyclic ring-opening of 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (a highly strained Dewar pyrimidinone) to its planar, conjugated pyrimidinone isomer is a transformative reaction in modern chemistry. Historically studied in the context of UV-induced DNA photolesion repair [1], this specific isomerization has recently achieved a breakthrough in Molecular Solar Thermal (MOST) energy storage . In 2026, researchers demonstrated that the controlled thermal and acid-catalyzed reversion of Dewar pyrimidones can release unprecedented energy densities exceeding 1.6 MJ/kg—rivaling the energy density of standard lithium-ion batteries [2, 3].
To harness this reaction for drug development or off-grid thermal batteries, researchers must accurately quantify its kinetic parameters (activation energy Ea , rate constant k , and half-life t1/2 ). Because the isomerization involves distinct electronic, structural, and thermodynamic shifts, choosing the correct analytical method is critical. This guide objectively compares the three primary analytical techniques used to track this isomerization—UV-Vis Spectroscopy , 1 H NMR Spectroscopy , and Differential Scanning Calorimetry (DSC) —providing field-proven protocols and comparative data.
Caption: Energy profile and mechanistic pathways for Dewar pyrimidinone isomerization.
Comparative Analysis of Kinetic Monitoring Methods
The transition from the bicyclic Dewar isomer to the monocyclic pyrimidinone involves the cleavage of the central C1–C4 σ -bond. Each analytical method exploits a different physical consequence of this bond cleavage.
A. UV-Vis Spectroscopy: The Optical Approach
-
The Causality: The Dewar isomer lacks extended π -conjugation, absorbing primarily in the deep UV (< 250 nm). Upon ring-opening, the resulting pyrimidinone forms a highly conjugated π -system with a strong, distinct π→π∗ transition at ~300–320 nm.
-
Best For: Dilute solution kinetics, determining quantum yields, and tracking highly accelerated acid-catalyzed reactions where high temporal resolution (sub-second) is required.
B. 1 H NMR Spectroscopy: The Structural Approach
-
The Causality: In the Dewar isomer, the bridgehead methyl group is attached to an sp3 -hybridized carbon, resonating upfield. Following isomerization, this carbon rehybridizes to sp2 , placing the methyl group in the deshielding region of the newly formed conjugated ring (shifting it downfield).
-
Best For: Mechanistic elucidation, identifying transient intermediates, and tracking slow thermal isomerizations over hours or days.
C. Differential Scanning Calorimetry (DSC): The Thermodynamic Approach
-
The Causality: The C1–C4 bond in the Dewar isomer stores massive steric strain. Cleaving this bond is highly exothermic. DSC directly measures the heat flow ( dq/dt ) released during this process.
-
Best For: Solvent-free (neat) kinetics, bulk material analysis, and directly calculating the energy density (MJ/kg) for MOST applications [2].
Caption: Decision workflow for selecting analytical methods in isomerization kinetics.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to prevent artifactual data collection.
Protocol 1: UV-Vis Kinetic Tracking (Solution State)
Objective: Determine the first-order rate constant ( k ) of thermal isomerization.
-
Preparation: Dissolve 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one in spectroscopic grade DMSO to a concentration of 10−4 M.
-
Baseline Validation: Record a baseline spectrum of the pure solvent at the target temperature (e.g., 85 °C) to account for solvent thermal expansion.
-
Data Acquisition: Place the sample in a Peltier-controlled cuvette holder at 85 °C. Monitor the absorbance at λmax = 315 nm every 10 seconds.
-
Self-Validation (Isosbestic Point): Scan the full spectrum (200–400 nm) periodically. The presence of a sharp isosbestic point confirms a clean A→B conversion without degradation byproducts.
-
Analysis: Fit the time-dependent absorbance A(t) to the first-order exponential equation: A(t)=A∞−(A∞−A0)e−kt .
Protocol 2: 1 H NMR Kinetic Tracking (Structural Validation)
Objective: Monitor the specific rehybridization of the C1/C4 carbons.
-
Preparation: Dissolve 5 mg of the Dewar isomer in 0.5 mL of DMSO- d6 .
-
Internal Standard Addition: Add a known concentration of 1,3,5-trimethoxybenzene. Causality: This standard does not participate in the reaction; its constant integration validates that any changes in the analyte peaks are due to isomerization, not spectrometer drift or sample evaporation.
-
Data Acquisition: Insert the NMR tube into a pre-heated probe (e.g., 90 °C). Acquire a standard 1D 1 H spectrum every 5 minutes.
-
Analysis: Track the disappearance of the upfield sp3 -bound methyl singlet and the appearance of the downfield sp2 -bound methyl singlet. Calculate conversion by taking the ratio of the product integral to the internal standard integral.
Protocol 3: DSC (Solvent-Free Thermodynamics)
Objective: Measure the activation energy ( Ea ) and total energy density of the neat liquid/solid.
-
Preparation: Hermetically seal 2–5 mg of the neat Dewar isomer in an aluminum DSC pan. Prepare an identical empty pan as a reference.
-
Dynamic Scanning: Perform a dynamic temperature scan from 25 °C to 150 °C at varying heating rates ( β = 2, 5, 10, and 20 °C/min).
-
Self-Validation: The baseline heat flow before and after the exothermic peak must align. A shifting baseline indicates sample leakage or a change in heat capacity due to decomposition.
-
Analysis: Use the Kissinger method to extract the activation energy: plot ln(β/Tp2) versus 1/Tp (where Tp is the peak temperature of the exotherm). Integrate the area under the exotherm to calculate the energy density (MJ/kg) [2].
Quantitative Data Presentation
The following table summarizes the comparative performance and typical kinetic outputs of each method when analyzing Dewar pyrimidinone isomerization at elevated temperatures (e.g., 85–95 °C) [2, 3].
| Analytical Method | Sample Requirement | Temporal Resolution | Key Kinetic Output | Primary Limitation |
| UV-Vis Spectroscopy | ~0.1 mg (Highly dilute, 10−4 M) | High (< 1 second) | Rate constant ( k ), Quantum Yield | Cannot provide direct structural proof of intermediates. |
| 1 H NMR Spectroscopy | ~5.0 mg (Moderate, 10−2 M) | Low (~1-5 minutes) | Conversion %, Intermediate ID | Poor resolution for highly accelerated (acid-catalyzed) reactions. |
| DSC | 2.0 - 5.0 mg (Neat / Solvent-Free) | Moderate (Continuous heat flow) | Activation Energy ( Ea ), Energy Density ( ΔH ) | Requires complex mathematical deconvolution (Kissinger/Ozawa models). |
Conclusion
The selection of an analytical method for tracking 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one isomerization depends entirely on the experimental environment and the required data. For drug development and photolesion studies where structural integrity is paramount, 1 H NMR is the gold standard [1]. For MOST energy storage applications where bulk thermodynamic output and rapid catalytic release are the primary goals, DSC combined with UV-Vis provides the most comprehensive kinetic profile [2].
References
-
Taylor, J.-S., Garrett, D. S., & Cohrs, M. P. (1988). Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'-> 5')-thymidine. Biochemistry, 27(19), 7206-7215. [Link]
-
Nguyen, H. P. Q., Maertens, A. J., Baker, B. A., Wu, N. M.-W., Ye, Z., Zhou, Q., Qiu, Q., Kaur, N., Berkinsky, D. B., Shulenberger, K. E., Houk, K. N., & Han, G. G. D. (2026). Molecular solar thermal energy storage in Dewar pyrimidone beyond 1.6 MJ/kg. Science, eAEC6413. [Link]
-
Han, G. G. D., & Houk, K. N. (2026). Molecular solar thermal energy storage in Dewar Pyrimidone beyond 1.6 MJ/kg (Dataset). Dryad. [Link]
validating 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one structural integrity via 2D NMR
Validating the Structural Integrity of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one via 2D NMR: A Comparative Guide
The Analytical Challenge: Characterizing Metastable Dewar Pyrimidinones
1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS 189103-09-1)[1] is a highly strained, non-planar fused bicyclic system belonging to the class of Dewar pyrimidinones[2]. Often generated as photochemical valence isomers of pyrimidinones, these structures present a unique analytical hurdle. Their metastable nature makes them highly susceptible to thermal reversion or ring-opening degradation, while their compact, V-shaped folded architecture confounds simple 1D spectroscopic analysis[3].
For researchers and drug development professionals, validating the structural integrity of such strained intermediates requires an analytical protocol that is not only highly resolving but also structurally self-validating.
Part 1: Comparative Analysis of Structural Validation Platforms
When determining the structural fidelity of a bicyclo[2.2.0] scaffold, selecting the appropriate analytical modality dictates the reliability of the result. Below is an objective comparison of the primary techniques used for structural validation.
| Analytical Platform | Strengths | Limitations | Verdict for Dewar Pyrimidinones |
| Advanced 2D NMR Suite | Provides definitive covalent connectivity and 3D spatial folding in the solution state. Non-destructive. | Requires high sample purity and optimal concentration. | Optimal. Resolves the folded architecture and confirms quaternary bridgehead carbons without risking thermal degradation[4]. |
| X-Ray Crystallography | Absolute stereochemical and bond-length determination. | Metastable photoproducts often resist crystallization. High thermal degradation risk during prolonged crystal growth. | Secondary. Excellent if crystals form, but highly impractical for the routine validation of transient or metastable states. |
| 1D NMR + HRMS | Rapid screening; HRMS confirms exact mass (C6H8N2O, m/z 124.06). | Cannot distinguish between planar pyrimidinones and folded Dewar isomers due to identical exact mass. | Insufficient. Prone to false positives; overlapping 1D chemical shifts fail to prove the 3D topology. |
Part 2: The Causality Behind the 2D NMR Workflow
To unambiguously assign the 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one scaffold, a self-validating 2D NMR approach is required. The logic behind the experimental choices is as follows:
-
Multiplicity-Edited HSQC: Differentiates the methyl groups (C1-CH₃, N2-CH₃) from the bridgehead and alkene protons (C4-H, C5-H). This prevents misassignment of overlapping singlets in the 1D spectrum.
-
High-Resolution HMBC: Critical for assigning the quaternary carbons (the C1 bridgehead and the C3 carbonyl) and locating the N6 heteroatom. Long-range 2JCH and 3JCH couplings establish the connectivity between the two distinct 4-membered rings.
-
ROESY vs. NOESY: For a low-molecular-weight molecule (~124 Da), the rotational correlation time ( τc ) can occasionally place the nuclear Overhauser effect (NOE) near the zero-crossing region ( ωτc≈1.12 ) if solvent viscosity or transient aggregation increases[5]. A [5] experiment ensures positive, non-zero cross-peaks under all conditions, which are essential for proving the V-shaped folding of the bicyclic system.
The Self-Validating Loop: The protocol relies on orthogonal cross-verification. HSQC data restricts the search space for HMBC, while ROESY spatial constraints must logically agree with the covalent backbone mapped by the HMBC. Any contradiction between the through-bond (HMBC) and through-space (ROESY) matrices immediately flags a structural misassignment or sample degradation.
Part 3: Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Stabilization
-
Dissolve 5–10 mg of the analyte in 600 µL of CDCl₃ (100.0% D).
-
Crucial Step: Pre-treat the CDCl₃ with basic alumina to remove trace DCl. Acidic impurities catalyze the ring-opening of the strained bicyclo[2.2.0] system back to the planar pyrimidinone.
Step 2: Probe Tuning & Temperature Control
-
Insert the sample into a high-field spectrometer (e.g., 600 MHz equipped with a cryoprobe).
-
Lock, tune, and shim. Maintain the sample temperature at exactly 298 K (25°C) to prevent thermal reversion during long 2D acquisitions[6].
Step 3: 1D Baseline Acquisition
-
Acquire standard ¹H (ns=16) and ¹³C (ns=512) spectra to establish baseline chemical shifts and assess sample purity.
Step 4: Multiplicity-Edited HSQC
-
Execute a multiplicity-edited ¹H-¹³C HSQC (e.g., hsqcedetgpsisp2.2).
-
Optimize for a one-bond coupling constant of 1JCH=145 Hz.
Step 5: HMBC Backbone Mapping
-
Execute a ¹H-¹³C HMBC (e.g., hmbcgplpndqf).
-
Optimize for long-range couplings of nJCH=8 Hz. Map the C1-CH₃ protons to the C4 and C5 carbons to confirm the intact bridgehead structure.
Step 6: ROESY Spatial Confirmation
-
Execute a 2D ROESY with a continuous-wave spin-lock mixing time of 250 ms .
-
Validation Check: Look for a strong ROE between the C1-CH₃ and the C5-H proton. This through-space interaction is physically impossible in a planar pyrimidinone and serves as the definitive proof of the folded bicyclo[2.2.0] geometry[4].
Part 4: Anticipated Data & Structural Mapping
The table below summarizes the expected quantitative NMR assignments and the critical 2D correlations required to validate the 1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one structure.
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key ROESY Correlations (Spatial) |
| C1-CH₃ | ~1.55 (s, 3H) | ~22.0 | C1, C4, C5 | C4-H, C5-H (Confirms V-folding) |
| N2-CH₃ | ~3.05 (s, 3H) | ~34.0 | C1, C3 (Carbonyl) | C1-CH₃ |
| C3 (C=O) | - | ~168.0 | - | - |
| C4-H | ~4.20 (d, 1H) | ~65.0 | C1, C3, C5 | C1-CH₃, C5-H |
| C5-H | ~7.40 (d, 1H) | ~150.0 | C1, C4 | C1-CH₃, C4-H |
| C1 (Quat) | - | ~70.0 | - | - |
Part 5: Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how each experiment restricts the structural search space until the final conformation is confirmed.
Figure 1: Self-validating 2D NMR workflow for structural elucidation of strained bicyclic systems.
Sources
- 1. 189103-09-1_CAS号:189103-09-1_2,6-Diazabicyclo[2.2.0]hex-5-en-3-one,1,2-dimethyl-(9CI) - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Operational Guide for the Safe Handling and Disposal of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
As a Senior Application Scientist, I frequently encounter challenges regarding the lifecycle management of highly strained, photochemically generated intermediates. 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS: 189103-09-1) is a classic example of an imine Dewar pyrimidinone. While invaluable for modeling UV-induced DNA damage and exploring valence isomerization, its bicyclic framework presents unique thermal and reactive hazards that dictate strict operational and disposal protocols.
Directly discarding this compound into standard organic waste streams is a critical safety violation. This guide details the mechanistic causality behind its instability and provides a self-validating, step-by-step protocol for its safe neutralization and disposal.
Mechanistic Causality of Hazards
The danger of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one lies in its immense structural strain. The molecule consists of fused 2-azetidinone and 3,4-dihydroazete rings.
-
Severe Angle Strain: X-ray diffraction and ab initio studies on related Dewar pyrimidinones reveal that the internal bond angles are compressed to roughly 81°–100°, far below the ideal ~120° for sp² hybridized atoms ([1]).
-
Bond Elongation: The C1–N2 bond in the dihydroazete ring is abnormally elongated by approximately 0.06 Å due to this angle strain, creating a primary site for thermal cleavage[1].
-
Exothermic Reversion: Because of this built-in strain energy, the compound is thermally unstable. Upon exposure to ambient or elevated temperatures, it undergoes an exothermic, symmetry-allowed electrocyclic ring-opening to revert to its planar, thermodynamically stable isomer (1,2-dimethylpyrimidin-4-one). If a bulk quantity of the Dewar isomer is placed in a mixed waste carboy and warms up, the resulting exotherm can trigger solvent boiling, pressure build-up, and potential container rupture.
Quantitative Hazard & Stability Data
To effectively manage the disposal logistics, we must first understand the quantitative boundaries of the chemical's stability.
| Property | Value / Characteristic | Operational Implication |
| Chemical Framework | Bicyclo[2.2.0]hexane derivative | Highly strained; requires controlled thermal mitigation before disposal. |
| Core Bond Angles | ~81° – 100° | Severe angle strain drives the exothermic ring-opening process[1]. |
| C1-N2 Bond Length | +0.06 Å (Elongated) | Weakened bond; acts as the initiation point for thermal relaxation[1]. |
| Optical Properties | Hypsochromic shift (vs. planar) | Disrupted π-conjugation allows UV/Vis tracking of the relaxation progress[2]. |
| Storage Requirement | < -20°C (Dark) | Must be kept frozen to prevent premature, uncontrolled degradation. |
| Waste Classification | Hazardous / Flammable | Final disposal must be via approved high-temperature incineration[3]. |
Procedural Guide: Controlled Thermal Relaxation and Disposal
To ensure absolute safety, every disposal protocol must be a self-validating system. We do not rely on assumptions; we chemically quench the hazard and analytically verify the quench before the material leaves the fume hood.
The following methodology safely dissipates the strain energy of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one, converting it into a stable pyrimidinone suitable for standard waste processing.
Step 1: Cryogenic Transfer & Dilution
-
Action: Transfer the solid or concentrated solution of the Dewar isomer directly from -20°C storage into a round-bottom flask containing a 10-fold volumetric excess of chilled (0°C) toluene.
-
Causality: Toluene acts as an inert thermal sink. The high dilution factor ensures that the exothermic heat of isomerization—released when the cyclobutene ring opens—is rapidly absorbed by the solvent mass, preventing localized boiling or thermal runaway.
Step 2: Gradual Thermal Relaxation
-
Action: Equip the flask with a reflux condenser and a nitrogen sweep. Slowly remove the ice bath and allow the solution to reach ambient temperature (20°C) over 60 minutes. Subsequently, heat the solution to 80°C for 2 hours.
-
Causality: The electrocyclic ring opening requires overcoming a specific activation energy barrier. Controlled heating to 80°C provides the necessary thermal energy to smoothly and quantitatively convert the strained bicyclic system back into the stable 1,2-dimethylpyrimidin-4-one without overwhelming the system's cooling capacity.
Step 3: In-Process Analytical Validation (Crucial Step)
-
Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via UV/Vis spectroscopy.
-
Causality: The highly folded Dewar isomer lacks extended π-conjugation, resulting in a hypsochromic (blue) shift in its absorption spectrum ([4]). Successful relaxation is confirmed by the reappearance of the strong characteristic UV absorption band at ~300–320 nm, corresponding to the fully conjugated pyrimidinone system[2]. Do not proceed to disposal until this spectral validation confirms 100% conversion.
Step 4: Waste Segregation and Final Disposal
-
Action: Once validated, allow the solution to cool to room temperature. Transfer the stable mixture to a clearly labeled "Halogen-Free Organic Waste" carboy.
-
Causality: The relaxed pyrimidinone is thermodynamically stable and poses no reactive hazard. It can now be safely processed by your facility's environmental health and safety (EHS) team in accordance with local regulations, typically via high-temperature incineration at an approved waste disposal plant[3].
Disposal Workflow Visualization
The following diagram maps the critical path from hazardous cold storage to safe, verified disposal.
Workflow for the controlled thermal relaxation and disposal of strained Dewar pyrimidinones.
References
-
Hirokami, S., et al. (1997). "X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives". The Journal of Organic Chemistry. URL:[Link]
-
Taylor, J. S., et al. (1990). "Solution-state structure of the Dewar pyrimidinone photoproduct of thymidylyl-(3'->5')-thymidine". Biochemistry. URL:[Link]
-
Wikipedia Contributors. (2023). "Pyrimidine dimer". Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
Personal protective equipment for handling 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
An advanced operational and safety guide for handling highly strained reactive intermediates.
Executive Summary
Handling 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one (CAS: 189103-09-1) requires protocols that go far beyond standard organic chemistry safety measures[1]. As a highly strained Dewar pyrimidinone derivative, this molecule is essentially a chemical spring. It stores immense potential energy within its [2.2.0] bicyclic framework. For researchers and drug development professionals utilizing this compound as a specialized photochemical intermediate or mechanistic probe, the primary operational risks are exothermic thermal reversion and unintended photochemical excitation .
This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this compound, ensuring that every operational choice is grounded in its fundamental physical chemistry.
Mechanistic Causality: The Science of the Hazard
To understand the stringent PPE and handling requirements, one must understand the molecule's thermodynamic landscape.
1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a Dewar valence isomer. In nature, similar Dewar lesions are formed when ultraviolet (UVA) radiation photoisomerizes pyrimidine-pyrimidone (6-4) photoproducts in DNA[2][3]. In the laboratory, this isolated compound sits in a shallow thermodynamic well. The four-membered rings impose severe bond-angle distortion, resulting in a ring strain energy of approximately 30–40 kcal/mol.
If exposed to ambient heat, concentrated solutions, or trace catalytic impurities (such as transition metals or strong nucleophiles), the molecule undergoes a highly exothermic disrotatory ring-opening to revert to its aromatic ground state: 1,2-dimethylpyrimidin-4-one. If this occurs rapidly in a sealed vessel, the sudden release of enthalpy can vaporize the solvent, leading to an overpressure explosion. Furthermore, because it is a photochemically active species, ambient fluorescent laboratory lighting can trigger secondary radical cascades or degradation pathways.
Fig 1: Photochemical formation and thermal reversion pathway of the Dewar pyrimidinone.
Quantitative Risk & Material Specifications
The following table summarizes the critical operational parameters that dictate our engineering controls and PPE selection.
| Property / Parameter | Specification | Operational Implication |
| CAS Number | 189103-09-1[1] | Ensure accurate SDS retrieval. |
| Molecular Formula | C₆H₈N₂O[1] | Highly nitrogenous; potential for rapid gas expansion upon decomposition. |
| Estimated Ring Strain | ~30–40 kcal/mol | High risk of exothermic runaway. Requires blast shielding for scale >100 mg. |
| Storage Temperature | ≤ -20°C (Optimal -80°C) | Must be stored in cryogenic freezers to prevent slow thermal reversion. |
| Light Sensitivity | Extreme (UVA/UVB reactive) | Must be handled in amber glassware or under red-light conditions. |
Mandatory PPE & Engineering Controls
Do not rely on standard laboratory attire. The PPE protocol for this compound is designed as a layered defense system against both chemical exposure and physical blast hazards.
-
Primary Containment (Engineering Control): All operations must be conducted inside a certified fume hood equipped with a heavy-duty polycarbonate blast shield. Causality: The blast shield provides the primary ballistic barrier against glass shrapnel in the event of an uncontrolled thermal reversion.
-
Hand Protection (Double-Gloving System):
-
Inner Layer: 4-mil Nitrile gloves for baseline biological and chemical resistance.
-
Outer Layer: 8-mil Neoprene gloves. Causality: Strained cyclic amides are highly polar and are typically dissolved in aggressive polar aprotic solvents (e.g., DMF, DCM). Neoprene offers superior breakthrough times for these solvents compared to standard nitrile.
-
-
Eye and Face Protection: A UV-blocking, full-face shield worn over splash-proof chemical goggles. Causality: The UV-blocking shield prevents accidental photo-excitation of the compound from ambient light sources and protects the face from sudden solvent splashing during exothermic events.
-
Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex) fully buttoned, with sleeves taped or tightly cuffed over the inner glove. Causality: Rapid thermal reversion can ignite flammable solvents. Standard cotton/polyester blends will melt or burn, exacerbating injury.
Operational Workflow: Step-by-Step Protocol
This protocol is designed to be a self-validating system . At each step, observable metrics confirm that the system remains in a safe state.
Step 1: Pre-Operation Setup
-
Purge a Schlenk line or glovebox with high-purity Argon (N₂ is acceptable, but Argon's density provides a better blanket).
-
Wrap all reaction flasks and transfer syringes in heavy-duty aluminum foil to exclude ambient light.
-
Validation: Ensure the fume hood sash is pulled down to the lowest operational level and the blast shield is locked in place.
Step 2: Cryogenic Retrieval
-
Don cryogenic gloves over your standard PPE.
-
Retrieve the amber storage vial from the -80°C freezer.
-
Immediately place the vial into a pre-chilled (-20°C) dry ice/isopropanol cooling bath. Do not allow the solid to reach room temperature.
Step 3: Inert Atmosphere Transfer
-
Dissolve the compound in a pre-chilled, anhydrous solvent (e.g., cold CDCl₃ for NMR, or cold DCM for reactions) using a foil-wrapped, gas-tight syringe.
-
Validation: Monitor the dissolution. If the solvent begins to bubble or boil locally, thermal reversion is occurring. Immediately submerge the flask deeper into the cooling bath and step back.
Step 4: Controlled Execution
-
Conduct the intended reaction or analysis while maintaining the internal temperature below 0°C.
-
Use an internal thermocouple. Validation: A stable internal temperature confirms the structural integrity of the Dewar pyrimidinone. A sudden, unexplained temperature spike of >5°C indicates the onset of strain release.
Fig 2: End-to-end operational workflow for handling highly strained bicyclic compounds.
Disposal & Strain-Quenching Plan
Never dispose of active Dewar pyrimidinones directly into a sealed waste carboy. The slow thermal reversion inside a sealed, mixed-waste container can generate enough heat and pressure to rupture the vessel. The compound must be deliberately "quenched" (relaxed to its ground state) prior to disposal.
The Quenching Protocol:
-
Dilution: Transfer the remaining unreacted 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one into a large round-bottom flask. Dilute it heavily (e.g., < 0.05 M) with a high-boiling solvent like toluene.
-
Controlled Relaxation: Attach a reflux condenser. Behind the blast shield, remove the cooling bath and allow the solution to slowly warm to room temperature over 2 hours.
-
Thermal Annealing: Gently heat the solution to 60°C using an oil bath for an additional 2 hours. The heat will safely and gradually overcome the activation barrier, allowing the molecule to undergo disrotatory ring-opening back to the stable pyrimidinone.
-
Validation: Take a small aliquot and perform a rapid TLC or crude ¹H-NMR. The disappearance of the highly shielded cyclobutane/cyclobutene protons confirms complete reversion.
-
Disposal: Once confirmed relaxed, the solution is thermodynamically stable and can be safely disposed of in the standard halogenated or non-halogenated organic waste stream, depending on the solvent used.
References
1.[1] Title: 189103-09-1, 2,6-Diazabicyclo[2.2.0]hex-5-en-3-one,1,2-dimethyl- Source: ichemistry.com.cn URL:
2.[2] Title: Mechanism of UV-Induced Formation of Dewar Lesions in DNA Source: researchgate.net URL:
3.[3] Title: Structural Biology of DNA (6-4) Photoproducts Formed by Ultraviolet Radiation and Interactions with Their Binding Proteins Source: mdpi.com URL:
Sources
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